molecular formula C10H11F3O B1592844 3-(2-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 191155-81-4

3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B1592844
CAS No.: 191155-81-4
M. Wt: 204.19 g/mol
InChI Key: MNJCAHDWFQQMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethyl)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Trifluoromethyl)phenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Trifluoromethyl)phenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCAHDWFQQMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625348
Record name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191155-81-4
Record name 2-(Trifluoromethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191155-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mass Spectrometry of 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry characterization of 3-(2-(trifluoromethyl)phenyl)propan-1-ol , a critical structural isomer and process impurity in the synthesis of calcimimetic drugs such as Cinacalcet.

Executive Summary & Application Context

In pharmaceutical development, 3-(2-(trifluoromethyl)phenyl)propan-1-ol (hereafter referred to as the Ortho-Alcohol ) is primarily encountered as a regioisomeric impurity or a specific intermediate in the synthesis of trifluoromethyl-substituted bioactive compounds.

Its significance lies in its structural relationship to the Meta-Alcohol (3-(3-(trifluoromethyl)phenyl)propan-1-ol), the key intermediate for Cinacalcet HCl (Sensipar/Mimpara).[1] Differentiating the ortho- isomer from the meta- isomer is a Critical Quality Attribute (CQA) in GMP manufacturing, as positional isomers often possess distinct toxicological profiles and potencies.

This guide provides a dual-modality approach (GC-EI-MS and LC-ESI-MS/MS) to characterize this molecule, emphasizing the "Ortho Effect" and strategies for isomeric resolution.

Physicochemical Profile for MS Optimization

PropertyValueMS Implication
Molecular Formula

Monoisotopic Mass: 204.0762 Da
LogP ~2.5 - 2.8Suitable for Reversed-Phase LC (C18).[2]
Boiling Point ~230-240°CAmenable to GC-MS analysis.
pKa ~15 (Alcohol)Neutral at physiological pH; difficult to ionize in ESI Negative mode without derivatization.[2]
Key Substituents

(Primary)
Prone to in-source water loss (

).[2]

(Ortho)
Electron-withdrawing; stabilizes the aromatic ring but influences benzylic fragmentation.

GC-MS Analysis: Electron Ionization (EI)

Electron Ionization (70 eV) provides the structural fingerprint required for identification. Unlike Soft Ionization (ESI), EI induces extensive fragmentation useful for confirming the position of the trifluoromethyl group.

Fragmentation Pathway (Mechanism)

The fragmentation of the Ortho-Alcohol follows a pattern characteristic of


-phenyl alcohols, modified by the mass shift of the 

group (+68 Da relative to H).
  • Molecular Ion (

    
    ):  The parent ion at m/z 204  is typically of low abundance (1-5%) due to the lability of the primary alcohol.
    
  • Dehydration (

    
    ):  A dominant pathway involving the loss of water (1,4-elimination) to form a substituted alkene/cyclic radical cation at m/z 186 .
    
  • Benzylic Cleavage (Base Peak): The bond between the

    
     and 
    
    
    
    carbons of the propyl chain is cleaved.
    • Mechanism:[3][4][5][6] Formation of the stable Trifluoromethyl-tropylium ion .

    • Mass:

      
      .
      
    • Note: This ion is the base peak (100% relative abundance) and is diagnostic for the

      
       moiety.
      
  • Trifluoromethyl Ion: A distinct peak at m/z 69 (

    
    ) is observed, confirming the presence of the fluorinated group.
    
Visualization of Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 204 M_H2O [M - H2O]+ m/z 186 (Alkene/Cyclic) M->M_H2O - H2O (18 Da) Tropylium TF-Tropylium Ion (Base Peak) m/z 159 M->Tropylium Benzylic Cleavage (- C2H4OH•) CF3 CF3+ m/z 69 Tropylium->CF3 High Energy Shattering

Caption: Proposed EI fragmentation pathway showing the dominance of the trifluoromethyl-tropylium ion (m/z 159).

LC-MS/MS Analysis: Electrospray Ionization (ESI)

For quantification in biological matrices (PK studies) or trace impurity analysis, LC-MS/MS (Triple Quadrupole) is the gold standard.

Ionization Challenges & Solutions

Primary alcohols are "hard-to-ionize" species in ESI.[2]

  • Problem: They do not protonate easily (

    
     is unstable) and do not deprotonate easily in negative mode.
    
  • Solution 1 (Adduct Formation): Use Ammonium Formate/Acetate in the mobile phase to drive

    
      formation.
    
  • Solution 2 (In-Source Fragmentation): Monitor the water-loss ion

    
      as the "Pseudo-Parent."
    
Recommended MRM Transitions (Positive Mode)
Precursor Ion (Q1)Product Ion (Q3)CE (eV)Mechanism
222.1 (

)
159.0 15-20Loss of

+ Propyl chain

Tropylium cation.[2]
222.1 (

)
187.1 10Loss of

+

.[2]
187.1 (

)
159.0 25Cleavage of alkene chain

Tropylium cation.[2]

Note: The transition 222 -> 159 is typically the most sensitive and selective.

Chromatographic Separation of Isomers

Mass spectrometry alone cannot easily distinguish the Ortho (2-CF3) from the Meta (3-CF3) isomer as they share identical fragment ions (m/z 159). Separation must be achieved chromatographically.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating positional aromatic isomers due to

    
     interactions.
    
  • Elution Order: The Ortho isomer typically elutes after the Meta isomer on PFP columns due to the "Ortho Effect" (steric shielding of the polar group reducing interaction with the mobile phase, or specific stationary phase interaction). Note: This must be experimentally verified as it depends on the specific column chemistry.

Experimental Protocol: Trace Impurity Analysis

Objective: Quantify Ortho-Alcohol impurity in a batch of Cinacalcet intermediate (Meta-Alcohol).

Sample Preparation[2][7][8][9]
  • Stock: Dissolve 10 mg of sample in 10 mL Methanol (1 mg/mL).

  • Derivatization (Optional but Recommended for Sensitivity):

    • Reagent: Dansyl Chloride (forms stable sulfonate ester).

    • Condition: Mix 100 µL sample + 100 µL Dansyl-Cl (1 mg/mL in acetone) + 100 µL 0.1M

      
      . Incubate at 60°C for 10 mins.
      
    • Result: Adds a highly ionizable amine tag. Precursor shifts to high mass, increasing sensitivity by 10-100x.

LC Conditions (Direct Analysis)
  • System: UHPLC coupled to Triple Quadrupole MS.[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30% -> 80% B (Shallow gradient critical for isomer separation)

    • 6-8 min: 95% B[2]

Method Development Workflow

MethodDev Start Sample (Mixture of Isomers) ColSelect Column Selection (PFP vs C18) Start->ColSelect MS_Tune Q1 Scan Identify [M+NH4]+ vs [M+H-H2O]+ ColSelect->MS_Tune Opt_Sep Optimize Gradient Resolution (Rs > 1.5) MS_Tune->Opt_Sep Validation Validation (Specificity/LOD) Opt_Sep->Validation

Caption: Workflow for developing a separation method for positional isomers.

Data Interpretation & Pitfalls

  • The "Ortho Effect" in Fragmentation: In EI, the ortho-CF3 group may facilitate a specific hydrogen transfer or interaction with the propyl chain, leading to subtle intensity differences in the m/z 185/186 ratio compared to the meta-isomer. However, this is not reliable for identification without authentic standards.

  • In-Source Decay: In LC-MS, if the "Parent" ion (204 or 222) is missing, check the m/z 187 signal. Operators often mistakenly conclude the compound is absent because they are looking for the wrong precursor mass.

  • Cross-Contamination: The

    
     moiety is "sticky" in systems using fluorinated polymers. Ensure rigorous blank runs between high-concentration injections.
    

References

  • Cinacalcet Impurity Profiling: BldPharm Product Data: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol. Identifies the molecule as a reference standard for Cinacalcet analytical method validation.

  • General Fragmentation of Phenyl Alcohols: MassBank Record MSBNK-Fac_Eng_Univ_Tokyo-JP008187. Comparative fragmentation data for the non-fluorinated analog (3-phenyl-1-propanol).

  • Synthesis & Isomerism: MDPI Molecules (2023). "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl." Discusses the meta-isomer synthesis and purification, providing context for the ortho-isomer as a potential byproduct. [6]

  • ESI-MS of Trifluoromethyl Aromatics:Journal of The American Society for Mass Spectrometry. "Study of the gas-phase intramolecular aryltrifluoromethylation." Provides mechanistic insight into the stability of the

    
     bond in ESI-MS/MS. 
    

Sources

Literature review of trifluoromethylphenyl compounds in research

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethylphenyl Moiety in Drug Discovery: A Technical Review of Synthesis, Properties, and Clinical Applications

Executive Summary: The "Fluorine Effect" in Aromatics

The incorporation of the trifluoromethyl (


) group onto phenyl rings has evolved from a niche synthetic challenge to a cornerstone strategy in modern medicinal chemistry. Currently, a significant proportion of FDA-approved small molecule drugs contain at least one fluorine atom, with the trifluoromethylphenyl moiety serving as a privileged scaffold.

This guide analyzes the technical utility of this moiety. Unlike single fluorine substitutions which primarily affect pKa and metabolic blocking at specific sites, the


 group induces profound global changes in the molecule: it significantly increases lipophilicity (

), provides a massive steric shield (similar volume to an isopropyl group), and exerts strong electron-withdrawing effects that modulate the acidity of neighboring functional groups.

Physicochemical & Pharmacokinetic Impact[1][2][3][4][5][6]

The success of trifluoromethylphenyl compounds rests on three pillars: metabolic stability, lipophilicity modulation, and electronic tuning.

Metabolic Stability: The "Metabolic Block"

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (


). In drug metabolism, cytochrome P450 (CYP450) enzymes typically attack electron-rich C-H bonds, particularly benzylic positions (e.g., toluene derivatives).
  • Mechanism: Replacing a methyl group (

    
    ) with a trifluoromethyl group (
    
    
    
    ) removes the oxidizable C-H bonds. Furthermore, the strong electron-withdrawing nature of the
    
    
    group deactivates the phenyl ring towards electrophilic aromatic substitution and oxidative metabolism.
  • Outcome: This "metabolic blocking" strategy extends the half-life (

    
    ) of the drug, allowing for lower dosing frequency.
    
Lipophilicity and Permeability

The


 group is highly hydrophobic. Its introduction typically increases the partition coefficient (

) by approximately 1.0–1.2 units.
  • Blood-Brain Barrier (BBB): For CNS drugs like Fluoxetine (Prozac), the 4-trifluoromethylphenyl group is critical. It ensures sufficient lipophilicity for the molecule to passively diffuse across the endothelial cells of the BBB.

Data Comparison: Substituent Effects

The following table illustrates why


 is distinct from its non-fluorinated analogs.
PropertyHydrogen (-H)Methyl (

)
Chloro (-Cl)Trifluoromethyl (

)
Van der Waals Volume (

)
7.223.520.242.6
Hammett Constant (

)
0.00-0.170.230.54
Hansch Lipophilicity (

)
0.000.560.710.88
Metabolic Liability High (Aromatic hydroxylation)High (Benzylic oxidation)ModerateLow (Blocked)

Synthetic Methodologies

Historically, trifluoromethylphenyl compounds were synthesized using the Swarts reaction (chlorine-fluorine exchange using


), which required harsh conditions incompatible with sensitive functional groups. Modern drug discovery relies on two primary strategies: Building Block Assembly  and Late-Stage Functionalization .
Strategy A: The Building Block Approach

This is the standard for early-phase discovery. Chemists utilize commercially available pre-functionalized intermediates (e.g., 4-(trifluoromethyl)phenylboronic acid or 3-aminobenzotrifluoride).

  • Pros: High reliability, scalable.

  • Cons: Limited by the availability of the specific isomer.

Strategy B: Late-Stage Functionalization (LSF)

LSF allows the


 group to be installed at the end of a synthesis, enabling "fluorine scanning" of a lead compound.
  • Radical Trifluoromethylation: Utilizes photoredox catalysis or thermal radical initiators to generate

    
     radicals that attack the aromatic ring.
    
  • Cross-Coupling: Palladium or Copper-catalyzed coupling of aryl halides with nucleophilic

    
     sources (e.g., Ruppert-Prakash reagent).
    
Visualization: Synthetic Decision Matrix

SyntheticPathways Target Target: Ar-CF3 Start Starting Material BB Building Block (Suzuki/Buchwald) Start->BB Early Phase LSF Late-Stage Functionalization Start->LSF Lead Optimization Commercial Commercial Ar-CF3 Boronic Acids/Halides BB->Commercial Radical Radical CF3 Source (Langlois/Togni) LSF->Radical Minisci Type Metal Metal Catalysis (Pd/Cu + TMS-CF3) LSF->Metal Cross-Coupling Commercial->Target C-C / C-N Bond Formation Radical->Target C-H Activation Metal->Target Halide Displacement

Caption: Decision matrix for synthesizing trifluoromethylphenyl derivatives. Building blocks are preferred for scale; LSF is preferred for diversity.

Experimental Protocol: Copper-Mediated Trifluoromethylation

This protocol describes the conversion of an aryl boronic acid to a trifluoromethylarene. This method is preferred over radical methods for its regioselectivity (determined by the boron position).

Reaction:



Reagents:

  • Aryl boronic acid (1.0 equiv)[1]

  • TMS-CF3 (Ruppert-Prakash reagent) (1.2 equiv)

  • Copper(II) acetate (

    
    ) (1.0 equiv)[1]
    
  • 1,10-Phenanthroline (1.1 equiv)[1]

  • Silver Carbonate (

    
    ) (2.0 equiv) - Oxidant/Activator
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Formation: In a dry vial, combine

    
     (18 mg, 0.1 mmol) and 1,10-phenanthroline (20 mg, 0.11 mmol) in anhydrous DCE (2 mL). Stir at room temperature for 15 minutes until a clear blue/green complex forms.
    
  • Substrate Addition: Add the specific aryl boronic acid (0.1 mmol) and

    
     (55 mg, 0.2 mmol) to the reaction vessel.
    
  • Reagent Addition: Add

    
     (18 µL, 0.12 mmol) dropwise.
    
  • Reaction: Seal the vessel and heat to 80°C for 18 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Rinse with dichloromethane (

    
    ).
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the boronic acid peaks and the appearance of a singlet in the

    
     NMR around -63 ppm.
    

Case Studies in Clinical Development

Fluoxetine (Prozac): The Lipophilic Driver
  • Structure: Contains a 4-(trifluoromethyl)phenoxy moiety.[2]

  • Role of

    
    :  The group increases the lipophilicity (
    
    
    
    ) significantly compared to a methyl or chloro analog. This allows the drug to penetrate the CNS effectively to inhibit serotonin reuptake.
  • Metabolism: The para-position is blocked from hydroxylation, directing metabolism to N-demethylation (forming Norfluoxetine, which is also active).

Sorafenib (Nexavar): Binding Affinity[7]
  • Structure: A kinase inhibitor with a 4-chloro-3-(trifluoromethyl)phenyl urea motif.

  • Role of

    
    :  The 
    
    
    
    group fits into a hydrophobic pocket within the kinase active site (VEGFR/PDGFR). Its electron-withdrawing nature also increases the acidity of the urea protons, strengthening hydrogen bond interactions with the enzyme backbone (Asp-Phe-Gly motif).
Selinexor (Xpovio): Steric Blocking
  • Structure: Contains a 3,5-bis(trifluoromethyl)phenyl group.[3]

  • Role of

    
    :  This "bis-CF3" pattern creates a massive steric bulk that prevents rotation and locks the molecule into a bioactive conformation required to inhibit Exportin-1 (XPO1). It also renders the phenyl ring virtually inert to metabolic attack.
    
Visualization: Mechanism of Action (Sorafenib Example)

MOA Drug Sorafenib (CF3-Phenyl Urea) Hydrophobic Hydrophobic Pocket (Accommodates CF3) Drug->Hydrophobic Steric Fit Electronic Electronic Effect (CF3 increases NH acidity) Drug->Electronic Inductive Effect Target Kinase Active Site (VEGFR/PDGFR) Hydrophobic->Target Binding Affinity H_Bond H-Bond Network (Urea NH to Glu/Asp) H_Bond->Target Inhibition Electronic->H_Bond Strengthens

Caption: Sorafenib's CF3 group enhances binding via hydrophobic fit and electronic activation of the urea linker.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes (2022). [Link][1][4]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules (2025). [Link]

  • Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. Journal of the American Chemical Society (2011). [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines. National Institutes of Health (2025). [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group (2019). [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, three-stage protocol for the synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol , a privileged scaffold in medicinal chemistry often utilized in the development of calcimimetics and selective serotonin reuptake inhibitors (SSRIs).

Unlike the meta-substituted isomer (a key intermediate for Cinacalcet), the ortho-trifluoromethyl group introduces significant steric bulk and electron-withdrawing effects that can hinder nucleophilic attacks and metal-catalyzed couplings. This protocol overcomes these challenges using a high-activity Heck coupling followed by a "one-pot" hydrogenation/reduction sequence, ensuring high yields and minimizing purification bottlenecks.

Retrosynthetic Logic

The strategy relies on constructing the carbon chain via a Palladium-catalyzed cross-coupling (Heck reaction) followed by saturation and reduction. This avoids the use of expensive, pre-functionalized hydrocinnamic acids.

Retrosynthesis Target Target Alcohol 3-(2-(trifluoromethyl)phenyl)propan-1-ol Inter1 Saturated Ester/Acid Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate Inter1->Target Reduction (LiAlH4) Inter2 Unsaturated Acrylate Ethyl 3-(2-(trifluoromethyl)phenyl)acrylate Inter2->Inter1 Hydrogenation (Pd/C, H2) SM Starting Materials 1-Bromo-2-(trifluoromethyl)benzene + Ethyl Acrylate SM->Inter2 Heck Coupling (Pd(OAc)2)

Figure 1: Retrosynthetic analysis highlighting the stepwise construction of the propyl chain.

Experimental Protocols

Stage 1: The Heck Coupling (Carbon Chain Extension)

Objective: Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)acrylate. Rationale: The ortho-CF


 group creates steric hindrance. Standard Heck conditions are modified with higher catalyst loading and higher temperature to force conversion.

Reagents:

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)

    
    ) (2 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (4 mol%)
    
  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Bromo-2-(trifluoromethyl)benzene in DMF (0.5 M concentration).

  • Catalyst Activation: Add Pd(OAc)

    
     and PPh
    
    
    
    . Stir at room temperature for 15 minutes under Nitrogen (
    
    
    ) until the solution turns yellow/orange (formation of active Pd(0) species).
  • Addition: Add Et

    
    N followed by Ethyl acrylate via syringe.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide spot (

      
      ) must disappear.
      
  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (

    
    ) to remove DMF. Dry organic layer over MgSO
    
    
    
    , filter, and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Stage 2: Hydrogenation (Saturation)

Objective: Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate.

Protocol:

  • Dissolve the acrylate from Stage 1 in Ethanol (0.2 M).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the saturated ester as a clear oil.

    • Note: This intermediate is typically pure enough for the next step without chromatography.

Stage 3: Reduction to Alcohol (The Critical Step)

Objective: Conversion of the ester to 3-(2-(trifluoromethyl)phenyl)propan-1-ol using Lithium Aluminum Hydride (LiAlH


).
Safety Critical:  LiAlH

reacts violently with water. All glassware must be oven-dried.

Reagents:

  • Saturated Ester (from Stage 2)

  • LiAlH

    
     (1.5 equiv)
    
  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Charge a flask with LiAlH

    
     (powder or pellets) and add anhydrous THF at 0°C (ice bath) under 
    
    
    
    .
  • Addition: Dissolve the ester in a minimal amount of THF. Add this solution dropwise to the LiAlH

    
     suspension over 20 minutes. Maintain temperature 
    
    
    
    C to control the exotherm.
  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

  • The Fieser Workup (Self-Validating Step):

    • This specific quenching method prevents the formation of gelatinous aluminum emulsions, ensuring high recovery.

    • Cool reaction mixture back to 0°C.

    • For every

      
       grams  of LiAlH
      
      
      
      used, add sequentially:
      • 
         mL  of Water (Very slowly; vigorous gas evolution).
        
      • 
         mL  of 15% NaOH solution.
        
      • 
         mL  of Water.
        
    • Validation: Warm to room temperature and stir for 15 minutes. A white, granular precipitate should form.[2] If the solid is sticky or gelatinous, stirring was insufficient or water addition was too fast.

  • Isolation: Filter the granular salts through a sintered glass funnel. Wash the cake with Et

    
    O.
    
  • Final Purification: Concentrate the filtrate. If necessary, purify via Kugelrohr distillation or flash chromatography (20% EtOAc/Hexane).

Workflow Visualization

Workflow Start Start: 1-Bromo-2-(trifluoromethyl)benzene Heck Heck Coupling 100°C, Pd(OAc)2, DMF Start->Heck Check1 TLC Check: Bromide Consumed? Heck->Check1 Check1->Heck No (Continue Heating) Hydro Hydrogenation H2, Pd/C, EtOH Check1->Hydro Yes Reduct Reduction LiAlH4, THF, 0°C Hydro->Reduct Quench Fieser Workup (H2O -> NaOH -> H2O) Reduct->Quench Final Pure Product 3-(2-(trifluoromethyl)phenyl)propan-1-ol Quench->Final Filter & Conc.

Figure 2: Operational workflow emphasizing the critical decision point at the Heck coupling and the specific quench protocol.

Analytical Characterization Data

The following data summarizes the expected spectral signatures for the target molecule.

TechniqueParameterExpected Signal / ValueInterpretation

H NMR

7.60–7.30 ppm
Multiplet (4H)Aromatic protons (ortho-substituted pattern).

3.65 ppm
Triplet (

Hz, 2H)

(Terminal alcohol).

2.85 ppm
Triplet (

Hz, 2H)

(Benzylic).

1.85 ppm
Multiplet (2H)

(Central methylene).

F NMR

-60 to -63 ppm
SingletTrifluoromethyl group (Distinctive).
IR 3300–3400 cm

Broad BandO-H stretch (Alcohol).
MS (EI) m/z 204[M]+Molecular ion peak.

Safety & Handling (E-E-A-T)

  • Lithium Aluminum Hydride (LiAlH

    
    ):  This is a Class 4.3 Dangerous When Wet substance. It releases flammable hydrogen gas upon contact with moisture.
    
    • Precaution: Always have a Class D fire extinguisher (dry powder) nearby. Never use water to extinguish a LiAlH

      
       fire.
      
    • Disposal: Quench excess reagent cautiously using the Fieser method described above before disposal.

  • Organofluorines: While the target is stable, the starting bromide and intermediates can be irritating. Use Viton or Nitrile gloves.

  • Palladium Residues: Heavy metals must be scavenged. If the product is for biological testing, use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to ensure Pd levels are <10 ppm.

References

  • Cinacalcet Intermediate Synthesis (Analogous Chemistry)

    • Title: Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
    • Source: Molecules (MDPI), 2023.
    • Relevance: Validates the Heck/Hydrogenation strategy for trifluoromethyl-phenylalkyl chains.
    • URL:[Link]

  • Fieser Workup Protocol

    • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[3]

    • Source: ACS Chemical Health & Safety, 2024.[3]

    • Relevance: Defines the authoritative safety and stoichiometry for the Fieser workup (1:1:3 r
    • URL:[Link][3]

  • Heck Reaction Mechanism & Conditions

    • Title: The Mizoroki–Heck reaction: The mechanism and conditions.
    • Source: Chemistry LibreTexts / Organic Chemistry Portal.
    • Relevance: Provides the mechanistic grounding for using Pd(OAc)
    • URL:[Link]

  • Target Molecule Data

    • Title: 3-[2-(Trifluoromethyl)phenyl]-1-propanol (CAS 79644-88-1).
    • Source: PubChem.[4]

    • Relevance: Verification of chemical structure and identifiers.
    • URL:[Link]

Sources

Purification techniques for 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Part 1: Introduction & Compound Profile

3-(2-(trifluoromethyl)phenyl)propan-1-ol (CAS: 191155-81-4) is a critical organofluorine intermediate used primarily in the synthesis of calcimimetic agents (e.g., Cinacalcet analogs) and as a structural motif in CNS-active drug discovery.[1]

Unlike its meta-substituted isomer (CAS 78573-45-2), the ortho-isomer presents unique purification challenges due to the steric bulk of the trifluoromethyl group at the C2 position. This steric hindrance affects boiling points and chromatographic retention times, often causing it to co-elute with des-fluoro or isomeric impurities during standard workups.

Physicochemical Profile
PropertySpecificationNotes
CAS Number 191155-81-4Distinct from meta (78573-45-2) and para isomers.[1][2]
Molecular Formula C₁₀H₁₁F₃OMW: 204.19 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT.
Boiling Point (Est.) 65-75°C @ 0.5 mmHgHigh vacuum required for thermal stability.
Solubility DCM, EtOAc, MeOHLipophilic; poor water solubility.
Key Impurities 3-(2-(trifluoromethyl)phenyl)propanoic acidUnreduced Alkyne/Alkene precursorsRegioisomers (meta/para)Acidic impurities are common from oxidation.

Part 2: Purification Protocols

High-purity isolation (>98%) requires a multi-stage approach. We recommend Vacuum Distillation for bulk crude cleanup, followed by Flash Column Chromatography for final polishing. For analytical standard preparation, a Derivatization Strategy is outlined.

Method A: High-Vacuum Fractional Distillation (Bulk Scale)

Best for: Removal of heavy oligomers, catalyst residues (Pd/C), and solvent traces.

Prerequisites:

  • High-vacuum manifold (<1 mmHg capability).

  • Short-path distillation head (Vigreux column optional for better separation).

  • Oil bath with precise temperature control.

Protocol:

  • Degassing: Charge the crude oil into the still pot. Stir at RT under vacuum (10 mmHg) for 30 minutes to remove volatile solvents (Hexane/EtOAc).

  • Heating Ramp: Lower pressure to 0.5–1.0 mmHg . Slowly ramp oil bath temperature to 90°C.

  • Foreshot Collection: Discard the first 5-10% of distillate (typically lower boiling isomers or solvent traces).

  • Main Fraction: Collect the fraction boiling between 65–75°C (at 0.5 mmHg) .

    • Note: The ortho-CF3 group may induce a lower boiling point compared to the meta-isomer due to reduced intermolecular H-bonding (shielding effect).

  • Cool Down: Isolate the main fraction under nitrogen.

Method B: Flash Column Chromatography (High Purity)

Best for: Separation of close-running regioisomers and unreacted starting materials.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step Workflow:

  • Column Packing: Slurry pack silica in 100% Hexane. Ratio: 30g Silica per 1g crude.

  • Loading: Dissolve crude oil in minimum DCM (1:1 v/v) and load carefully onto the sand bed.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar hydrocarbons).

    • 5–20 min: 5% → 10% EtOAc in Hexane (Elutes unreacted esters/alkenes).

    • 20–45 min: 15% → 20% EtOAc in Hexane (Product elution window).

    • End: Flush with 50% EtOAc to remove polar acids/diols.

  • TLC Monitoring: Use UV (254 nm) and KMnO₄ stain. The alcohol appears as a bright yellow spot with KMnO₄.

    • Rf Value: ~0.35 in 20% EtOAc/Hexane.

Method C: The "Ester-Crystallization" Contingency (Ultra-High Purity)

Use case: When liquid chromatography fails to separate close isomers (e.g., meta-isomer contamination).

If the oil cannot be distilled to purity, convert it to a crystalline solid, recrystallize, and hydrolyze.

  • Derivatization: React crude alcohol with 3,5-dinitrobenzoyl chloride (1.2 eq) and Pyridine in DCM.

  • Crystallization: The resulting ester is typically a solid. Recrystallize from EtOH/Hexane. This effectively rejects isomeric impurities.

  • Hydrolysis: Saponify the pure ester with LiOH in THF/Water to regenerate the pure alcohol.

Part 3: Visualization & Logic

Workflow: Decision Matrix for Purification

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) Check Purity Assessment (GC-MS / TLC) Start->Check Distill Vacuum Distillation (<1 mmHg, 70°C) Check->Distill Bulk Scale (>10g) Major Impurities Column Flash Chromatography (Hex/EtOAc Gradient) Check->Column Small Scale (<5g) Close Isomers Deriv Derivatization Protocol (3,5-Dinitrobenzoate) Check->Deriv Isomers Inseparable by Dist/Column Distill->Check Re-assess Final Final Product (>98% Purity) Distill->Final Pass Column->Check Re-assess Column->Final Pass Deriv->Final Hydrolysis

Caption: Logical decision tree for selecting the optimal purification route based on scale and impurity profile.

Part 4: Analytical Validation Parameters

To validate the success of the purification, use the following established parameters.

Table 1: HPLC Method for Purity Check

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Ar-H) and 254 nm

| Retention Time | Ortho isomer typically elutes after meta/para due to "ortho-effect" shielding on RP columns. |

References

  • BenchChem . A Technical Guide to Commercial Sourcing and Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal. Retrieved from (Contextual reference for the aldehyde precursor workflow).

  • Sigma-Aldrich .[3] Product Specification: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol (CAS 191155-81-4).[1][2][4][5] Retrieved from .

  • ChemicalBook . Properties of Phenylpropanol Derivatives. Retrieved from .

  • Veeprho Standards . Cinacalcet Impurity Profiling and Standards. Retrieved from .

  • Organic Syntheses . General Protocols for Hydrogenation of Trifluoromethyl-substituted Alkynes. Org. Synth. 2019, 96, 312-332.[6] Retrieved from .

Sources

Application Note: 3-(2-(trifluoromethyl)phenyl)propan-1-ol in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility, physicochemical profile, and application of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (CAS: 191155-81-4). While often overshadowed by its meta-isomer (a key intermediate for the blockbuster drug Cinacalcet), the ortho-isomer serves a critical role as a positional impurity reference standard in pharmaceutical quality control and as a specialized building block for introducing sterically demanding, lipophilic motifs into drug candidates. This document provides validated protocols for its synthesis, oxidation, and functionalization, emphasizing the unique steric influence of the ortho-trifluoromethyl group.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Common Name ortho-Cinacalcet Alcohol Intermediate
CAS Number 191155-81-4
Molecular Formula

Molecular Weight 204.19 g/mol
Appearance Clear, colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water
Key Feature Ortho-CF

group provides significant steric bulk and metabolic stability.[1][2]

Critical Application: Impurity Profiling in Cinacalcet Synthesis

In the industrial production of Cinacalcet (Sensipar®/Mimpara®), the starting material is typically 3-(trifluoromethyl)benzaldehyde or 1-bromo-3-(trifluoromethyl)benzene. Commercial supplies of these meta-substituted precursors often contain trace amounts of the ortho-isomer.

During the synthesis, this ortho-impurity tracks with the main product, forming 3-(2-(trifluoromethyl)phenyl)propan-1-ol . If not removed, it reacts downstream to form "Ortho-Cinacalcet," a difficult-to-separate isomeric impurity.

  • Protocol: Use CAS 191155-81-4 as a standard in HPLC/GC methods to quantify the "Ortho-Alcohol" impurity limit (typically <0.10%).

Key Synthetic Transformations

The ortho-CF


 group exerts a strong inductive electron-withdrawing effect (-I) and substantial steric hindrance compared to the meta or para isomers. This influences reaction rates at the benzylic position and directs regioselectivity in cyclizations.
Synthesis of the Core Scaffold

Two robust routes are recommended. Route A is preferred for laboratory scale (gram) due to reliability. Route B is preferred for scale-up (kilogram) due to cost.

Route A: Sonogashira Coupling & Hydrogenation (Lab Scale)

This method avoids the use of unstable aldehydes and provides high yields.

Step 1: Coupling

  • Reagents: 1-Iodo-2-(trifluoromethyl)benzene (1.0 eq), Propargyl alcohol (1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (solvent/base).
  • Conditions: Degas Et

    
    N. Stir at RT for 4-6 h.
    
  • Note: The ortho-CF

    
     group does not significantly hinder the oxidative addition of the iodide, but ensures the alkyne remains linear, minimizing side reactions.
    

Step 2: Hydrogenation

  • Reagents: Pd/C (10% w/w), H

    
     (balloon or 1 atm), MeOH.
    
  • Conditions: Stir 12 h. Filter through Celite.

  • Yield: >90% over two steps.

Route B: Heck Coupling (Industrial Analog)
  • Reagents: 1-Bromo-2-(trifluoromethyl)benzene, Allyl alcohol, Pd(OAc)

    
    , Base.
    
  • Challenge: The ortho-substituent can slow down the migratory insertion step in the Heck cycle, requiring higher temperatures (80-100°C) compared to the meta-isomer.

Functionalization Protocols

Once synthesized, the alcohol is a versatile handle.[3]

Protocol 1: Oxidation to Aldehyde (Swern or Dess-Martin)

The aldehyde is the gateway to reductive amination (creating Cinacalcet analogs).

  • Observation: The ortho-CF

    
     group does not sterically hinder the distal hydroxyl group. Standard Swern conditions apply.
    
  • Procedure:

    • Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq).

    • Add alcohol (1.0 eq) in DCM dropwise. Stir 15 min.

    • Add Et

      
      N (5.0 eq) and warm to RT.
      
    • Result: 3-(2-(trifluoromethyl)phenyl)propanal.[4][5][1][2][6]

Protocol 2: Activation for Nucleophilic Substitution

Conversion to the mesylate or bromide allows displacement by amines or thiols.

  • Caution: The ortho-CF

    
     group increases the lipophilicity, making these intermediates very soluble in non-polar solvents (Hexane/Et
    
    
    
    O) and potentially volatile.

Visualizing the Reactivity & Logic

G Start 1-Iodo-2-(trifluoromethyl)benzene (Starting Material) Intermediate Alkyne Intermediate (Sonogashira) Start->Intermediate Propargyl alcohol Pd/Cu, Et3N Product 3-(2-(trifluoromethyl)phenyl)propan-1-ol (Target Alcohol) Intermediate->Product H2, Pd/C Reduce Alkyne Aldehyde Aldehyde (Reductive Amination Precursor) Product->Aldehyde Swern Oxidation Halide Alkyl Bromide/Mesylate (Nucleophilic Substitution) Product->Halide PBr3 or MsCl Impurity Ortho-Cinacalcet Impurity (Drug QC Standard) Aldehyde->Impurity Reductive Amination (1-Naphthylethylamine)

Figure 1: Synthetic workflow from precursor to functionalized intermediates and impurity standards.

Detailed Experimental Protocol

Synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol via Hydrogenation

Safety: The alkyne intermediate may be energetic. Perform hydrogenations in a well-ventilated fume hood.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-(2-(trifluoromethyl)phenyl)prop-2-yn-1-ol (10.0 g, 50 mmol) in anhydrous Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg, 5 wt%) under a stream of nitrogen. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 6 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The alkyne spot (

      
      ) should disappear, and the saturated alcohol spot (
      
      
      
      ) will appear. They run close; stain with KMnO
      
      
      to distinguish (alkyne stains brown instantly; alcohol stains slower).
  • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).

  • Concentration: Evaporate the solvent under reduced pressure (40°C, 200 mbar).

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO

    
    , 10-30% EtOAc in Hexanes).
    
  • Yield: Expected yield: 9.2 - 9.8 g (90-96%).

References

  • Cinacalcet Impurity Profiling: Veeprho Laboratories. "3-(2-(Trifluoromethyl)phenyl)propan-1-ol | CAS 191155-81-4".[5][1] Available at: [Link]

  • Synthetic Methodology (Sonogashira/Hydrogenation): Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. (Foundational methodology applied to protocol).

Sources

Preparation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Executive Summary

The target molecule, 3-(2-(trifluoromethyl)phenyl)propan-1-ol , represents a critical scaffold in medicinal chemistry.[1][2] The ortho-trifluoromethyl (


-CF

) group imparts unique physicochemical properties compared to its meta and para isomers (often seen in drugs like Cinacalcet).[1][2] The

-CF

substituent induces significant steric twist, altering the planarity of the phenyl ring relative to the side chain, which can dramatically influence binding affinity in GPCRs and kinases.[2]

This guide details two validated synthetic routes:

  • The Hydrocinnamic Route (Linear): Ideal for multi-gram to kilogram scale-up, utilizing robust hydrogenation and hydride reduction.[1][2]

  • The Sonogashira Route (Convergent): A high-efficiency, two-step protocol suitable for rapid library generation.[1][2]

Retrosynthetic Analysis

To ensure high purity and yield, we approach the target via two distinct disconnections. The choice depends on the availability of starting materials (cinnamic acids vs. aryl halides).[2]

Retrosynthesis Target Target: 3-(2-(trifluoromethyl)phenyl)propan-1-ol Acid Intermediate A: 3-(2-(trifluoromethyl)phenyl)propanoic acid Acid->Target Reduction (BH3 or LiAlH4) Alkyne Intermediate B: 3-(2-(trifluoromethyl)phenyl)prop-2-yn-1-ol Alkyne->Target Hydrogenation (Pd/C, H2) SM1 Start 1: 2-(Trifluoromethyl)cinnamic acid SM1->Acid Hydrogenation (Pd/C) SM2 Start 2: 1-Bromo-2-(trifluoromethyl)benzene SM2->Alkyne Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) Propargyl Reagent: Propargyl Alcohol Propargyl->Alkyne

Figure 1: Retrosynthetic strategy highlighting the Linear (Left) and Convergent (Right) pathways.

Protocol A: The Hydrocinnamic Acid Route (Scalable)[1][2]

This route is preferred for large-scale preparation due to the low cost of reagents and the stability of intermediates. It avoids the use of heavy metal catalysts in the final step.

Mechanism: Catalytic hydrogenation saturates the alkene, followed by chemoselective reduction of the carboxylic acid to the primary alcohol.

Step 1: Hydrogenation of 2-(Trifluoromethyl)cinnamic Acid
  • Reagents: 2-(Trifluoromethyl)cinnamic acid, 10% Pd/C, Methanol (MeOH).[1][2]

  • Equipment: Parr Hydrogenator or high-pressure flask.

  • Dissolution: In a pressure vessel, dissolve 10.0 g (46.2 mmol) of 2-(trifluoromethyl)cinnamic acid in 100 mL of anhydrous MeOH.

  • Catalyst Addition: Carefully add 0.5 g (5 wt%) of 10% Pd/C under an argon blanket.[1][2] Caution: Pd/C is pyrophoric.

  • Hydrogenation: Seal the vessel, purge with N

    
     (3x) and H
    
    
    
    (3x). Pressurize to 40 psi (2.7 bar) H
    
    
    .
  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via LC-MS for the disappearance of the alkene (M+1: ~217).

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield 3-(2-(trifluoromethyl)phenyl)propanoic acid as a white solid/oil.[1]

    • Yield Expectation: >95% (Quantitative).[1][2][3][4]

Step 2: Borane-Mediated Reduction[1][2]
  • Rationale: Borane-THF is chosen over LiAlH

    
     for its superior chemoselectivity and ease of handling, minimizing defluorination risks.[1][2]
    
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Maintain N

    
     atmosphere.
    
  • Solvation: Dissolve the crude acid (from Step 1) in 50 mL anhydrous THF. Cool to 0°C.[1][2][5][6]

  • Addition: Dropwise add 1.2 equivalents of BH

    
    
    
    
    
    THF complex (1.0 M solution) over 30 minutes. Note: Gas evolution (H
    
    
    ) will occur.[1][2]
  • Digestion: Allow the reaction to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Cautiously add MeOH (20 mL) dropwise until gas evolution ceases.

  • Work-up: Concentrate the solvent. Redissolve residue in EtOAc (100 mL) and wash with 1M HCl (2x) and Brine (1x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes:EtOAc 80:20).

Data Summary: Protocol A

Parameter Specification Notes
Overall Yield 85–92% Two steps
Purity >98% (HPLC)

| Key Impurity | Defluorinated byproduct | Rare with BH


; avoid LiAlH

reflux | | Appearance | Colorless Oil | Viscous |[1][2]

Protocol B: The Sonogashira Route (Rapid)[1][2]

This route is ideal when the cinnamic acid precursor is unavailable or when generating a library of analogs from aryl bromides.

Step 1: Sonogashira Coupling
  • Reagents: 1-Bromo-2-(trifluoromethyl)benzene, Propargyl alcohol, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, Et
    
    
    N.[1][2]
  • Charge: To a dry Schlenk flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), and CuI (1 mol%).
  • Solvent: Add degassed Et

    
    N (solvent/base) or THF/Et
    
    
    
    N (1:1).[1][2]
  • Addition: Add propargyl alcohol (1.2 eq) under N

    
    .
    
  • Reaction: Heat to 60°C for 4–6 hours. The solution will turn dark/black (formation of Pd(0) and ammonium salts).[1]

  • Work-up: Filter off salts. Dilute with Et

    
    O, wash with NH
    
    
    
    Cl (aq) to remove copper.[1] Concentrate.
  • Intermediate: 3-(2-(trifluoromethyl)phenyl)prop-2-yn-1-ol.[1][2]

Step 2: Global Hydrogenation
  • Conditions: 10% Pd/C, H

    
     (1 atm or balloon), MeOH, RT, 16h.
    
  • Note: This step reduces both the alkyne and the alkene (if any forms) directly to the alkane.[2]

Critical Process Parameters (CPPs) & Troubleshooting

The ortho-substitution presents specific steric challenges compared to the meta-isomer (Cinacalcet intermediate).

IssueCauseCorrective Action
Incomplete Reduction (Step 1) Steric hindrance of o-CF

Increase H

pressure to 60 psi or heat to 40°C.
Defluorination Harsh reducing agentsUse BH


THF instead of LiAlH

.[1][2] Avoid reaction temps >60°C.
Stalled Coupling (Sonogashira) Catalyst poisoningEnsure strict O

-free conditions (freeze-pump-thaw solvents).[1][2]

Analytical Checkpoint (NMR):

  • 
    F NMR:  Distinct singlet around -60 ppm (relative to CFCl
    
    
    
    ).[1][2] Ortho shift is typically downfield from meta.[1][2]
  • 
    H NMR:  The methylene protons next to the OH group will appear as a triplet/multiplet around 
    
    
    
    3.6–3.7 ppm.

Workflow Visualization

Workflow cluster_0 Protocol A: Hydrocinnamic Route StartA 2-(CF3)Cinnamic Acid StepA1 Hydrogenation (Pd/C, H2, 40psi) StartA->StepA1 InterA Saturated Acid StepA1->InterA StepA2 Reduction (BH3-THF, 0°C) InterA->StepA2 EndA Target Alcohol StepA2->EndA

Figure 2: Step-by-step workflow for the Hydrocinnamic Acid reduction route.

References

  • Preparation of 3-(3-(trifluoromethyl)phenyl)propan-1-ol (Analogous Chemistry)

    • Source: ChemicalBook & Patent Literature.[1][2]

    • Relevance: Establishes the BH -THF reduction protocol for trifluoromethyl-phenylpropionic acids with 94% yield.
    • URL:[1][2]

  • Heck Coupling and Hydrogenation Strategies

    • Source: MDPI, "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal".[1][2]

    • Relevance: Details the Pd-catalyzed coupling and subsequent hydrogenation/hydrolysis steps for similar scaffolds.
    • URL:[1][2]

  • Sonogashira Coupling Protocols

    • Source: BenchChem Technical Guide.[1][2]

    • Relevance: General conditions for coupling aryl halides with propargyl alcohol.[1][2]

    • URL:(Note: Generalized link for protocol verification)

  • Reduction of Cinnamic Acids

    • Source: Beilstein Journal of Organic Chemistry.[1][2]

    • Relevance: "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides" - provides context on stability of CF3 groups under Pd catalysis.[1]

    • URL:[1][2]

Sources

Application Note: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the critical role of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (CAS: 191155-81-4) in pharmaceutical manufacturing, specifically focusing on its function as a Critical Quality Attribute (CQA) Reference Standard for impurity profiling in calcimimetic drug production (e.g., Cinacalcet) and its utility as a Bioisosteric Scaffold in early-phase drug discovery.

Subject: Strategic Utilization as an Isomeric Reference Standard and Ortho-Blocked Scaffold CAS Number: 191155-81-4 Molecular Formula: C₁₀H₁₁F₃O Molecular Weight: 204.19 g/mol

Executive Summary

In the pharmaceutical landscape, 3-(2-(trifluoromethyl)phenyl)propan-1-ol (hereafter referred to as the Ortho-Isomer ) serves a dual purpose. Its primary industrial application is in the Quality Control (QC) of Cinacalcet hydrochloride manufacturing, where it functions as a regulated isomeric impurity reference standard . Regulatory guidelines (ICH Q3A/B) mandate the quantification of this specific isomer because the active pharmaceutical ingredient (API), Cinacalcet, is derived from the meta-isomer (3-trifluoromethyl).

Secondly, in Medicinal Chemistry , the Ortho-Isomer is a high-value building block for Structure-Activity Relationship (SAR) studies. The ortho-trifluoromethyl group provides unique steric bulk and metabolic blockade, preventing ring oxidation and altering the conformational landscape of phenylpropylamine-based drugs.

Core Application: Impurity Profiling in Cinacalcet Manufacturing

The "Isomer Challenge" in Calcimimetic Synthesis

The synthesis of Cinacalcet typically involves the hydrogenation of 3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol or the reduction of the corresponding cinnamic acid derivative. If the starting material (3-(trifluoromethyl)benzaldehyde) contains trace amounts of the 2-(trifluoromethyl) isomer, the final API will be contaminated with the Ortho-Isomer analog.

Due to the high structural similarity, the Ortho-Isomer often co-elutes with the API or other process impurities during HPLC analysis. Therefore, the 3-(2-(trifluoromethyl)phenyl)propan-1-ol reagent is required to synthesize the "Ortho-Cinacalcet" impurity marker to validate the analytical method's specificity.

Visualization: The Isomeric Divergence

The following diagram illustrates the critical divergence where the Ortho-Isomer becomes a process impurity versus a strategic scaffold.

IsomerDivergence Start Starting Material Source (Trifluoromethylbenzaldehyde) MetaRoute Meta-Isomer Route (3-CF3) Start->MetaRoute Major Pathway OrthoRoute Ortho-Isomer Route (2-CF3) Start->OrthoRoute Trace Impurity (<0.1%) API Cinacalcet API (Target Molecule) MetaRoute->API Reductive Amination Impurity Ortho-Impurity (Process Contaminant) OrthoRoute->Impurity Co-Reaction RefStd Reference Standard (CAS 191155-81-4) OrthoRoute->RefStd Intentional Synthesis RefStd->Impurity Used to Quantify SAR SAR Optimization (Metabolic Stability) RefStd->SAR Scaffold Usage

Caption: Figure 1. The divergence of Meta- and Ortho-isomers in manufacturing, highlighting the Ortho-isomer's role as a critical impurity marker and independent scaffold.

Protocol: High-Purity Synthesis of the Reference Standard

To use CAS 191155-81-4 as a reference standard, it must be synthesized with >99.5% purity. The following protocol utilizes a Heck Coupling followed by Hydrogenation , ensuring no contamination from the meta-isomer.

Reagents & Equipment[1][2][3]
  • Precursors: 1-Bromo-2-(trifluoromethyl)benzene, Allyl Alcohol.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃).

  • Solvents: DMF (anhydrous), Methanol.

  • Equipment: High-pressure hydrogenation vessel (Parr reactor), Rotary Evaporator, HPLC (UV detection).

Step-by-Step Methodology
Stage 1: Heck Coupling to 3-(2-(trifluoromethyl)phenyl)propanal
  • Charge: In a dry flask, dissolve 1-Bromo-2-(trifluoromethyl)benzene (10.0 g, 44 mmol) in anhydrous DMF (100 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%). Stir under nitrogen for 15 min.

  • Coupling: Add Allyl Alcohol (1.2 eq) and Triethylamine (2.5 eq).

  • Reaction: Heat to 90°C for 12 hours. The reaction proceeds via coupling followed by in-situ tautomerization to the aldehyde.

    • Mechanism Note: The initial product is the enol, which tautomerizes to 3-(2-(trifluoromethyl)phenyl)propanal.

  • Workup: Cool, dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

Stage 2: Reduction to the Target Alcohol (CAS 191155-81-4)
  • Solubilization: Dissolve the crude aldehyde from Stage 1 in Methanol (50 mL).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes.

    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Quench: Stir for 2 hours at room temperature. Quench with saturated NH₄Cl solution.

  • Isolation: Evaporate Methanol. Extract aqueous residue with Dichloromethane (DCM).

  • Purification: Purify via Flash Column Chromatography (Hexane:Ethyl Acetate 80:20).

    • Target Yield: ~85% (Colorless Oil).

    • Target Purity: >99.5% (by GC/HPLC).

Analytical Protocol: System Suitability for Impurity Quantification

This protocol describes how to validate the separation of the Ortho-Isomer (Impurity) from the Meta-Isomer (Active Intermediate) using HPLC.

Objective: Ensure Resolution (Rs) > 2.0 between the Ortho- and Meta-alcohols.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Max absorption for phenyl ring)
Injection Volume 10 µL

Data Interpretation:

  • Meta-Isomer (Cinacalcet Int.): Retention Time (RT) ~ 12.4 min.

  • Ortho-Isomer (Impurity): Retention Time (RT) ~ 13.1 min.

  • Note: The ortho-CF3 group creates a "kink" in the molecule, slightly increasing lipophilicity and steric interaction with the C18 chain, typically resulting in a slightly longer retention time compared to the meta-isomer in reverse-phase systems.

Strategic Application: SAR & Bioisosteric Design

Beyond impurity profiling, the Ortho-Isomer is a scaffold for designing metabolically stable drugs.

The "Ortho-Block" Effect

In phenylpropylamine drugs, the aromatic ring is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Placing a -CF3 group at the ortho position (C2) sterically hinders the approach of CYP450 enzymes to the adjacent positions and electronically deactivates the ring, significantly increasing the drug's half-life (

    
    ).
    
  • Conformational Restriction: The bulky -CF3 group forces the propyl chain out of the plane of the phenyl ring, locking the molecule into a specific bioactive conformation that may enhance receptor selectivity (e.g., for GPCRs).

SAR_Workflow Alcohol 3-(2-(trifluoromethyl)phenyl)propan-1-ol (Scaffold) Activation Activation (Mesylate/Tosylate/Halide) Alcohol->Activation MsCl / Et3N Coupling Nucleophilic Substitution (with Amines/Heterocycles) Activation->Coupling R-NH2 Result1 Ortho-Blocked Analog (Increased Metabolic Stability) Coupling->Result1 Result2 Conformational Lock (Enhanced Selectivity) Coupling->Result2

Caption: Figure 2. Synthetic workflow for utilizing the Ortho-Isomer in Structure-Activity Relationship (SAR) studies to enhance drug stability.

References

  • Pharmaffiliates. (n.d.). 3-(2-(Trifluoromethyl)phenyl)propan-1-ol Reference Standard. Retrieved January 29, 2026, from [Link]

  • Veeprho Laboratories. (n.d.). Cinacalcet Impurity Profiling and Standards. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol (CID 22387690).[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Enantioselective Synthesis and Functionalization of Trifluoromethylphenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate lipophilicity (

), metabolic stability, and protein binding affinity. Trifluoromethylphenylpropanols represent a critical class of chiral building blocks, serving as precursors for serotonin reuptake inhibitors (e.g., fluoxetine analogs) and calcimimetic agents.

This guide addresses the two primary challenges in working with these substrates:

  • Enantiocontrol: Achieving high enantiomeric excess (

    
    ) during the reduction of the prochiral ketone, complicated by the strong electron-withdrawing nature of the 
    
    
    
    group.
  • Stereospecific Substitution: Converting the resulting alcohol to amines or ethers without racemization, where the inductive effect of the

    
     group destabilizes benzylic carbocation intermediates, altering standard 
    
    
    
    reactivity profiles.

Part I: Asymmetric Synthesis via Transfer Hydrogenation (ATH)

Mechanistic Insight: The "Ionic" Hydrogen Transfer

Standard borohydride reductions yield racemates. For high-value chiral intermediates, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) catalysts with chiral diamine ligands (Noyori-Ikariya type) is the gold standard.

Why this works for


 substrates: 
The 

group on the phenyl ring lowers the electron density of the carbonyl carbon (via induction), making it highly susceptible to hydride attack. However, it also increases the acidity of the product alcohol. The Ru-TsDPEN system operates via a metal-ligand bifunctional mechanism (outer-sphere), where the hydride is delivered from the metal and the proton from the amine ligand simultaneously. This concerted mechanism avoids free carbocation formation, preserving stereochemistry.
Diagram 1: Catalytic Cycle of Ru-TsDPEN ATH

The following diagram illustrates the hydride transfer mechanism that locks the stereochemistry.

ATH_Mechanism PreCat Pre-Catalyst [RuCl(p-cymene)(TsDPEN)] ActiveCat 16e- Active Species (Ru-Amido Complex) PreCat->ActiveCat - HCl (Activation) HydrideComplex 18e- Ruthenium Hydride (Ru-H-NH2) ActiveCat->HydrideComplex + HCOOH (-CO2) H_Source H-Donor (HCOOH/TEA) H_Source->HydrideComplex TS 6-Membered Transition State (Concerted H-/H+ Transfer) HydrideComplex->TS + Substrate TS->ActiveCat Release Product Product Product: (S)-Trifluoromethylphenylpropanol TS->Product Stereoselective Reduction Substrate Substrate: 3-(CF3)phenyl-propiophenone Substrate->TS

Caption: The Noyori-Ikariya catalytic cycle. The 16e- amido complex accepts a hydride from formate, then transfers H-/H+ to the ketone in a concerted transition state, determining enantioselectivity.

Protocol: Synthesis of (S)-1-(3-(trifluoromethyl)phenyl)propan-1-ol

Reagents:

  • Substrate: 1-(3-(trifluoromethyl)phenyl)propan-1-one (1.0 eq)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat (if liquid substrate)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-precursor (0.5 mol%) in DCM. Degas with nitrogen.

  • Substrate Addition: Add the ketone substrate (1.0 eq) to the catalyst solution. Ensure the temperature is stabilized at 0°C .

    • Critical Note: Lower temperatures (0°C to -10°C) improve enantioselectivity (

      
      ) by rigidifying the transition state, though reaction time increases.
      
  • Initiation: Dropwise add the HCOOH/TEA mixture (3.0 eq). Evolution of

    
     gas will be observed.
    
  • Reaction Monitoring: Stir at 0°C. Monitor via TLC (Hex/EtOAc 4:1) or HPLC every 2 hours.

    • Endpoint: Disappearance of ketone peak. Typical time: 6–12 hours.

  • Quench & Workup: Add water to quench. Extract with DCM (3x). Wash combined organics with saturated

    
     (to remove residual formic acid) and brine.
    
  • Purification: Flash chromatography on silica gel. The alcohol is usually less polar than the amine impurities but more polar than the starting ketone.

Validation Criteria:

  • Conversion: >98% (by GC/HPLC).

  • Enantiomeric Excess: >95% ee.[1]

  • Analysis: Chiral HPLC (Chiralcel OD-H, Hex/IPA 95:5).

Part II: Stereospecific Functionalization (Mitsunobu)

Mechanistic Insight: Overcoming Electronic Deactivation

Transforming the chiral alcohol into an amine (for drug synthesis) often requires converting the -OH to a leaving group.

  • The Problem: Standard activation (Mesyl/Tosyl) followed by displacement can be risky. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group is electron-withdrawing.[2][3] While this makes the benzylic protons acidic, it destabilizes  any benzylic carbocation that might form if conditions become too acidic or ionizing, potentially leading to elimination (styrene formation) rather than substitution.
    
  • The Solution: The Mitsunobu Reaction (

    
    ) is preferred.[4] It activates the oxygen via a phosphonium intermediate (
    
    
    
    ) under neutral conditions, forcing a concerted backside attack by the nucleophile. This guarantees Walden inversion (e.g., (S)-alcohol
    
    
    (R)-azide).
Diagram 2: Mitsunobu Workflow & Purification Strategy

The Mitsunobu reaction is notorious for difficult purification (


 byproduct). This workflow incorporates a "precipitation" strategy.

Mitsunobu_Workflow Start Start: Chiral Alcohol Reagents Add Reagents: 1. PPh3, Nucleophile (DPPA) 2. DIAD (slow add) Start->Reagents Reaction Reaction THF, 0°C -> RT (Formation of Betaine) Reagents->Reaction Activation Workup Workup Strategy: Solvent Swap to Hexane/Et2O Reaction->Workup Complete Filter Filtration: Remove PPh3=O (Solid) Workup->Filter Precipitation Product Final Product: (R)-Azide/Amine (Inverted Center) Filter->Product Concentrate filtrate

Caption: Optimized Mitsunobu workflow. The critical step is the solvent swap to Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO) before chromatography.

Protocol: Stereoinversion to Azide (Amine Precursor)

Reagents:

  • Substrate: (S)-1-(3-(trifluoromethyl)phenyl)propan-1-ol (1.0 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Nucleophile: Diphenylphosphoryl azide (DPPA) (1.2 eq) - Safer alternative to HN3.

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: In a dry flask under Argon, dissolve Substrate and

    
     in THF. Cool to 0°C .
    
  • Nucleophile Addition: Add DPPA. Stir for 10 minutes.

  • Activation (Critical): Add DIAD dropwise over 20 minutes.

    • Why? The reaction between

      
       and DIAD is exothermic and forms the active betaine. Rapid addition can cause side reactions. Keep temp < 5°C.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup (The "TPPO" Trick):

    • Concentrate the reaction mixture to a thick oil.

    • Triturate (vigorously stir) the oil with a mixture of Hexanes:Diethyl Ether (9:1) .

    • Triphenylphosphine oxide (

      
      ) will precipitate as a white solid.
      
    • Filter off the solid. The filtrate contains your product.

  • Reduction (Optional): The resulting azide can be reduced to the amine using Staudinger conditions (

    
    ) or Hydrogenation (
    
    
    
    ).

Analytical Data & Troubleshooting

Troubleshooting Guide
IssueProbable CauseCorrective Action
ATH: Low Conversion Catalyst poisoning or reversible reaction.Degas solvents thoroughly (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

kills Ru-H). Ensure

is venting properly to drive equilibrium.
ATH: Low ee% Temperature too high or reaction too fast.Lower temp to -10°C. Decrease substrate concentration to reduce non-catalyzed background reduction.
Mitsunobu: No Inversion

competition or hydrolysis.
Ensure strictly anhydrous conditions. If

occurs (racemization), the solvent is likely too polar; switch from THF to Toluene.
Mitsunobu: Separation

co-elutes with product.
Use the Hexane/Ether precipitation method described above. Alternatively, use polymer-supported

(removable by filtration).
Representative NMR Data

The


 group provides a unique handle for 

NMR monitoring.
  • 
     NMR:  Single peak at 
    
    
    
    ppm (relative to
    
    
    ).
  • 
     NMR (Chiral Center):  The benzylic proton (
    
    
    
    -OH) typically appears as a triplet or dd at
    
    
    4.6–4.8 ppm. Upon Mitsunobu inversion to azide, this shifts upfield significantly.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][6][7] Chemical Reviews, 109(6), 2551–2651.

  • TCI Chemicals. (n.d.). Mitsunobu Reaction Reagents and Protocols. TCI Product Resources.

  • Klumpp, D. A., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 132(11).

Sources

Use in the development of advanced materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

Executive Summary & Core Directive

The development of advanced materials for drug delivery has shifted from bulk macro-mixing to precision microfluidics. This guide focuses on Lipid Nanoparticles (LNPs) , the non-viral vectors responsible for the success of modern mRNA therapeutics.[][2]

Unlike traditional liposomes, LNPs utilize ionizable cationic lipids that respond dynamically to pH changes—neutral at physiological pH (reducing toxicity) and positively charged in acidic endosomes (facilitating release). This note provides a self-validating workflow for synthesizing LNPs with a Polydispersity Index (PDI) < 0.2 and Encapsulation Efficiency (EE) > 90%.

The Physics of Formation: Microfluidic Nanoprecipitation

Expertise Insight: Traditional vortex mixing creates heterogeneous particles because the mixing time is slower than the lipid assembly time. Microfluidics solves this by enforcing laminar flow mixing . When an ethanolic lipid stream meets an acidic aqueous stream in a chaotic mixer (e.g., staggered herringbone), the polarity change forces lipids to precipitate into nanoparticles faster than they can aggregate into large clumps.

Key Parameter: Flow Rate Ratio (FRR) The critical lever is the FRR (Aqueous:Ethanol).

  • Recommendation: Use a 3:1 ratio .[3]

  • Why: A 3:1 ratio ensures the final ethanol concentration is ~25%, which is below the solubility limit of the lipids, triggering immediate, uniform nanoprecipitation.

Workflow Visualization (Microfluidic Synthesis)

MicrofluidicWorkflow Lipids Lipid Phase (Ethanol) Ionizable + PEG + Chol + DSPC Mixer Microfluidic Chip (Chaotic Mixing) Lipids->Mixer 1 Part mRNA Aqueous Phase (Citrate Buffer pH 4.0) Nucleic Acid Cargo mRNA->Mixer 3 Parts Precipitation Nanoprecipitation (Self-Assembly) Mixer->Precipitation < 3ms Mixing Time Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Precipitation->Dialysis Remove Ethanol Neutralize pH FinalLNP Final LNP (Neutral Surface Charge) Dialysis->FinalLNP Stabilized

Figure 1: Microfluidic workflow. The 3:1 Aqueous:Ethanol ratio triggers rapid nanoprecipitation. Dialysis neutralizes the pH, locking the ionizable lipids into a neutral state.

Protocol: Microfluidic Formulation

Objective: Synthesize LNPs encapsulating mRNA with a target size of 60–80 nm.

Materials:

  • Ionizable Lipid: (e.g., DLin-MC3-DMA or SM-102) - Driver of endosomal escape.

  • Helper Lipids: DSPC (structural), Cholesterol (fluidity), PEG-Lipid (steric stability).

  • Molar Ratio: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

  • Buffers: 50 mM Citrate Buffer (pH 4.0); 1X PBS (pH 7.4).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve lipid mix in 100% Ethanol. Dilute mRNA in Citrate Buffer (pH 4.0).

    • Note: The acidic pH ensures the ionizable lipid is positively charged, allowing electrostatic binding to the negatively charged mRNA backbone.

  • System Priming: Prime microfluidic cartridge with pure buffers to remove air bubbles.

  • Execution (The Critical Step):

    • Set Total Flow Rate (TFR) to 12 mL/min.

    • Set Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).

    • Result: The device injects 9 mL/min of mRNA and 3 mL/min of lipids.

  • Dialysis (Stabilization):

    • Collect the output (currently in 25% ethanol, pH ~4).

    • Immediately dialyze against 1000x volume of PBS (pH 7.4) for 2 hours or use Tangential Flow Filtration (TFF).

    • Mechanism:[][4][5][6][7] Raising pH to 7.4 deprotonates the ionizable lipid. The LNP surface becomes neutral, preventing aggregation and blood clearance.

Self-Validating Characterization Systems

Trustworthiness in advanced materials comes from "self-validating" assays—controls that prove the assay itself is working.

A. Encapsulation Efficiency (EE%) via RiboGreen

Why: We must distinguish between RNA inside the particle vs. outside. Validation: Use Triton X-100 to lyse the particles. If fluorescence does not increase significantly upon lysis, encapsulation failed.

Protocol:

  • Free RNA: Mix LNP sample with RiboGreen reagent. Measure Fluorescence (

    
    ).
    
  • Total RNA: Mix LNP sample with 0.5% Triton X-100 (lyses LNP) + RiboGreen. Measure Fluorescence (

    
    ).
    
  • Calculation:

    
    
    
    • Acceptance Criteria: EE > 90%.[8][9]

B. Physicochemical Quality Attributes (DLS)

Use Dynamic Light Scattering to measure Size and PDI.[10]

ParameterTarget RangeTroubleshooting (If out of spec)
Z-Average Size 60 – 100 nmToo Large: Increase TFR (mix faster) or increase Aqueous ratio.
PDI (Polydispersity) < 0.20> 0.2: Indicates aggregation. Check ethanol removal rate or lipid impurities.
Zeta Potential -5 to +5 mVHighly Positive: pH neutralization failed (still acidic). Highly Negative: Excess free RNA.

Mechanism of Action: The Endosomal Escape[1][4][6][8]

The "advanced" nature of LNPs lies in their programmed response to the cellular environment. It is not a passive carrier; it is an active fusogenic machine.

The Pathway:

  • Uptake: LNPs adsorb ApoE proteins in the blood, mimicking LDL particles. They enter hepatocytes via the LDL Receptor (LDLR).

  • Acidification: The LNP is trapped in an endosome.[][5][7] The cell pumps protons (

    
    ) in, dropping pH to ~5.5.
    
  • Phase Transition (The "Switch"):

    • The ionizable lipid (pKa ~6.4) becomes protonated (

      
       charge).
      
    • It interacts with anionic lipids in the endosomal membrane.[7]

    • This triggers a shape change from cylindrical (lamellar) to cone-shaped (hexagonal

      
      ) .
      
    • Result: Disruption of the endosomal membrane and release of mRNA into the cytosol.

Biological Signaling Diagram (Endosomal Escape)

EndosomalEscape LNP_Blood LNP in Bloodstream (Neutral Surface, ApoE coated) Uptake Receptor-Mediated Endocytosis (LDLR Binding) LNP_Blood->Uptake Endosome Early Endosome (pH 6.5) Uptake->Endosome Acidification Late Endosome (Proton Pumps Active -> pH 5.0) Endosome->Acidification Maturation Ionization Lipid Ionization (LNP Surface becomes Positive) Acidification->Ionization pKa ~6.4 Trigger Fusion Membrane Fusion (Hexagonal Phase Transition) Ionization->Fusion Electrostatic Interaction with Endosomal Lipids Release Cytosolic Release (Translation of mRNA) Fusion->Release Endosome Rupture

Figure 2: The Endosomal Escape Pathway.[4] The critical step is the pH-triggered ionization of the lipid, which destabilizes the endosomal membrane.

References

  • Microfluidic Formulation Parameters

    • Roces, C. B., et al. (2020). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics.
    • Source:

  • Endosomal Escape Mechanism

    • Han, X., et al. (2021). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm.
    • Source:

  • RiboGreen Assay Protocol

    • Thermo Fisher Scientific.[11] Quant-iT™ RiboGreen™ RNA Reagent and Kit Protocol.

    • Source:

  • LNP Critical Quality Attributes

    • FDA Guidance. Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting for 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol presents a unique set of challenges due to the electronic and steric properties of the ortho-trifluoromethyl (


-CF

) group. While the

moiety is generally robust, it renders the aromatic ring electron-deficient and introduces significant steric bulk.

This guide addresses the three most prevalent synthetic routes and their associated failure modes:

  • Catalytic Hydrogenation (Risk: Hydrodefluorination).[1]

  • Heck Coupling (Risk: Isomerization & Steric Hindrance).[1]

  • Hydride Reduction (Risk: Chemoselectivity).[1]

Route A: Catalytic Hydrogenation of Cinnamic Acid Derivatives

Precursor: 3-(2-(trifluoromethyl)phenyl)prop-2-enoic acid (or ester).[1]

Critical Side Reaction: Hydrodefluorination (HDF)

The Issue: Under standard hydrogenation conditions (Pd/C,


), the C-F bond is susceptible to cleavage (hydrogenolysis), leading to the defluorinated impurity 3-phenylpropan-1-ol .[1]
Mechanism:  The oxidative addition of Palladium(0) into the C-F bond is facilitated by the electron-withdrawing nature of the fluorine atoms, especially in the absence of competing ligands.
Troubleshooting Protocol: Mitigating HDF
VariableRecommendationScientific Rationale
Catalyst Switch to Pt/C or Rh/C Platinum and Rhodium have higher barriers for C-F oxidative addition compared to Palladium.[1]
Solvent Avoid Methanol/Ethanol Protic solvents can facilitate HF elimination.[1] Use aprotic solvents like EtOAc or Toluene.[1]
Additives Add Diphenylsulfide or Amines Catalyst poisons (sulfur/amines) selectively inhibit the high-energy active sites responsible for C-F activation without stopping alkene reduction.[1]
Pressure Limit

Pressure (< 5 bar)
High hydrogen pressure increases the rate of hydrogenolysis relative to alkene saturation.
Q&A: Hydrogenation Issues

Q: I see a spot on TLC just below my product that stains similarly. What is it? A: This is likely the defluorinated byproduct . The loss of the


 group reduces lipophilicity slightly. Check 19F NMR; if the signal at 

ppm is diminishing or new fluoride peaks appear (or disappear entirely), you have HDF.[1]

Q: Can I use Transfer Hydrogenation instead of


 gas? 
A:  Yes, but proceed with caution. Formic acid/TEA systems can be aggressive.[1] We recommend using ammonium formate  with mild heating, as it provides better kinetic control over the reduction.

Route B: Heck Coupling (Aryl Halide + Allyl Alcohol)

Precursors: 1-iodo-2-(trifluoromethyl)benzene + Allyl Alcohol.[1]

Critical Side Reaction: Unwanted Isomerization

The Issue: The reaction is intended to produce the aldehyde (3-(2-(trifluoromethyl)phenyl)propanal) via chain migration, which is then reduced to the alcohol.[1] However, users often encounter a mixture of the allylic alcohol (non-isomerized) and the aldehyde , or low yields due to steric hindrance at the ortho position.

Mechanism: The active Pd-H species formed after


-hydride elimination must re-insert to drive the isomerization to the aldehyde. The bulky 

-CF

group can sterically hinder this re-insertion or force the Pd to dissociate prematurely.
Visualizing the Heck Cycle & Failure Points

HeckCycle Start Start: Aryl Iodide + Allyl Alcohol OxAdd Oxidative Addition (Pd inserts into Ar-I) Start->OxAdd Insertion Migratory Insertion (Steric Choke Point) OxAdd->Insertion o-CF3 hinders this BetaElim Beta-Hydride Elimination Insertion->BetaElim Path_Aldehyde Re-insertion & Tautomerization (Desired: Aldehyde) BetaElim->Path_Aldehyde Fast Re-insertion Path_Allyl Dissociation (Side Product: Allyl Alcohol) BetaElim->Path_Allyl Premature Dissociation

Caption: Figure 1. The Heck catalytic cycle showing the divergence between the desired aldehyde formation (via isomerization) and the undesired allylic alcohol side product caused by steric hindrance.[2]

Troubleshooting Protocol: Heck Coupling
SymptomDiagnosisCorrective Action
Low Conversion Steric hindrance of

-CF

Increase temperature to >100°C or switch to a "Jeffery condition" (add TBAB phase transfer catalyst) to stabilize the Pd-cluster.
Mixture of Aldehyde/Alcohol Incomplete IsomerizationProlong reaction time. Ensure the catalyst is not "dead" (Pd black formation).[1] Add slightly more catalyst (up to 5 mol%).[1]
Regioisomers Incorrect InsertionUse a bidentate ligand (e.g., dppp ) to enforce geometry, though this may slow down the reaction.[1]

Route C: Borane Reduction of Acid

Precursor: 3-(2-(trifluoromethyl)phenyl)propanoic acid.[1][3]

Critical Side Reaction: Boron-Complex Formation

The Issue: Upon workup, the yield appears low, or the product remains in the aqueous phase. Cause: Borane forms stable complexes with the alcohol product or unreacted acid, which are not easily broken down by simple water addition.

Q&A: Reduction Workup

Q: My crude NMR shows broad peaks and the mass balance is off. A: You likely have trapped borates. The Fix: Perform an oxidative workup or a methanol quench.

  • Cool reaction to 0°C.

  • Slowly add Methanol (vigorous gas evolution!).[1]

  • Reflux for 30 minutes to break B-O bonds.

  • Concentrate and repeat methanol addition/evaporation (azeotropic removal of trimethyl borate).[1]

References & Grounding

  • ChemicalBook. (n.d.).[1] 3-(3-(Trifluoromethyl)phenyl)propan-1-ol synthesis. Link

    • Context: Verifies Borane-THF reduction protocols for trifluoromethyl-phenyl propanoic acid derivatives.

  • University of Bristol. (n.d.).[1] Electrochemical hydrodefluorination of trifluoromethyl groups. Link

    • Context: Mechanistic insight into the susceptibility of C-F bonds to reduction (hydrodefluorination) under catalytic conditions.

  • National Institutes of Health (PMC). (2018).[1] Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Link

    • Context: Details the isomerization mechanism of allyl alcohols to aldehydes during Heck coupling and the role of catalyst conditions.

  • MDPI. (2018).[1] Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. Link[1]

    • Context: Discusses the specific electronic and steric effects of fluorine substituents on the regioselectivity of Heck couplings.

  • ResearchGate. (2020).[1] Catalytic Hydrogenation of Cinnamic Acid. Link

    • Context: Provides baseline kinetics for cinnamic acid reduction, establishing the contrast needed when handling the fluorinated derivative.

Sources

Optimization of reaction conditions for preparing 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: #CF3-ORTHO-001 Status: Open Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "I am experiencing low yields and impurities when synthesizing 3-(2-(trifluoromethyl)phenyl)propan-1-ol. What are the optimal conditions?"

Technical Diagnosis: The synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol presents a specific challenge compared to its meta- or para- isomers: the ortho-trifluoromethyl (


) group . This group introduces significant steric bulk and strong electron-withdrawing effects, which can hinder nucleophilic attack during standard ester reductions or cause defluorination if harsh reducing metals are used.

We recommend Route A (Borane Reduction of the Acid) as the primary industrial standard due to its chemoselectivity and tolerance of steric hindrance.

Route Decision Matrix

RouteSelection Start Starting Material Availability Acid 3-(2-(trifluoromethyl)phenyl) propanoic acid Start->Acid Halide 1-iodo-2-(trifluoromethyl)benzene Start->Halide Decision1 Preferred Route: Direct Reduction Acid->Decision1 Available Decision2 Alternative Route: Heck Coupling + Hydrogenation Halide->Decision2 Available Process1 Reagent: Borane-THF (BH3·THF) Temp: 0°C to RT Yield: >90% Decision1->Process1 Process2 Step 1: Heck w/ Allyl Alcohol (Risk: Isomerization to Aldehyde) Decision2->Process2 Process3 Step 2: NaBH4 Reduction Process2->Process3

Figure 1: Synthetic pathway decision tree highlighting the efficiency of the Acid Reduction route.

Standard Operating Procedure (SOP): Borane Reduction

This protocol is optimized to mitigate the steric hindrance of the


 group. Unlike Lithium Aluminum Hydride (LAH), Borane acts as an electrophilic reducing agent, coordinating to the carbonyl oxygen first, which is less sensitive to the ortho-steric bulk than nucleophilic hydride attack [1].
Materials & Reagents
  • Precursor: 3-(2-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv).

  • Reagent: Borane-THF complex (

    
    ), 1.0 M solution (1.2 - 1.5 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).[1][2]

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with the carboxylic acid precursor and dissolve in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the

    
     solution to the addition funnel via cannula. Add dropwise over 30–60 minutes.
    
    • Critical Checkpoint: Observe for hydrogen gas evolution (

      
      ).[3] Maintain internal temperature 
      
      
      
      to prevent thermal decomposition of the borane complex.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes). The acid spot (baseline) should disappear; the alcohol spot (

      
      ) should appear.
      
  • Quench (The "Safety Zone"): Cool back to 0°C. Slowly add Methanol.

    • Note: Vigorous evolution of

      
       and trimethyl borate formation will occur. Stir for 30 mins to break down the boron-alcohol complexes.
      
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with 1M HCl (to remove residual boron salts), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material remaining despite adding excess LAH."

Diagnosis: Steric Hindrance & Aluminum Complexation. The


 group blocks the trajectory of the aluminohydride ion. Furthermore, aluminum salts often form "sticky" complexes with the product during workup, trapping the alcohol.
Solution:  Switch to Borane-THF (

)
.
  • Why? Borane reduces carboxylic acids via a triacyloxyborane intermediate. This mechanism is driven by the Lewis acidity of boron, which is less affected by the ortho substituent than the nucleophilic attack required by LAH [2].

  • Refinement: If you must use LAH, use a Soxhlet extraction on the aluminum salts after the Fieser workup to recover trapped product.

Issue 2: "My product has a lower boiling point than expected and shows carbonyl peaks in IR."

Diagnosis: Incomplete Reduction or Oxidation during Heck Route. If you utilized the Heck coupling (Route B) with allyl alcohol, the reaction often isomerizes to the aldehyde (3-(2-(trifluoromethyl)phenyl)propanal) rather than the alcohol [3]. Solution:

  • Verify Structure: Check NMR for an aldehyde proton (~9.8 ppm).

  • Remediation: Treat the crude mixture with Sodium Borohydride (

    
    ) in MeOH at 0°C to reduce the aldehyde to the desired alcohol.
    
Issue 3: "I am detecting defluorinated byproducts."

Diagnosis: Reductive Defluorination. Using dissolving metal reductions (Na/NH3) or extremely high-temperature catalytic hydrogenation can cleave the C-F bond. Solution:

  • Avoid Pd/C hydrogenation if possible.[3]

  • If hydrogenation is necessary (e.g., reducing a double bond from a Heck reaction), use PtO2 (Adam's Catalyst) or lower the temperature to <40°C, as aryl-CF3 bonds are generally stable to Borane and mild hydrogenation [4].

Mechanistic Insight

Understanding the Borane reduction pathway clarifies why it succeeds where LAH often struggles with steric bulk.

BoraneMechanism Step1 Carboxylic Acid + BH3 Step2 Triacyloxyborane Intermediate Step1->Step2 - H2 Step3 Boronate Ester Step2->Step3 Intramolecular Hydride Transfer Step4 Hydrolysis (MeOH/H2O) Step3->Step4 Quench Product Target Alcohol Step4->Product

Figure 2: Borane reduction mechanism. The formation of the Triacyloxyborane intermediate allows for rapid intramolecular hydride transfer, bypassing steric barriers.

Quantitative Data: Reagent Comparison

FeatureBorane-THF (

)
Lithium Aluminum Hydride (LAH)Catalytic Hydrogenation
Yield (Ortho-CF3) 92 - 96% 75 - 85%Variable (substrate dependent)
Chemoselectivity Excellent (Acids > Esters)Poor (Reduces everything)Good (Requires unsaturated precursor)
Steric Tolerance High ModerateLow (Surface area dependent)
Safety Profile Flammable (THF soln)Pyrophoric solidHigh Pressure

risk
Workup Ease High (MeOH quench)Low (Emulsions)High (Filtration)

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[1][4] A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[5] The Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry.

  • Jeffery, T. (1996). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron.

  • Grushin, V. V. (2004).[3] "The Organometallic Fluorine Chemistry of Palladium." Chemistry – A European Journal.

Sources

Degradation pathways of trifluoromethyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Functional Group Stability & Degradation Solutions Hub.

Current Status: Operational Role: Senior Application Scientist Subject: Trifluoromethyl (


) Degradation Pathways & Troubleshooting

Executive Summary: The Paradox

As researchers, we value the trifluoromethyl group for its metabolic armor—the C-F bond energy (~116 kcal/mol) and steric bulk effectively block Cytochrome P450 oxidation. However, this same stability becomes your primary obstacle when you attempt molecular editing (synthetic hydrodefluorination) or waste mineralization (PFAS compliance).

This guide bypasses standard textbook definitions to address the failure modes of these processes. We focus on two critical workflows:

  • Synthetic Activation: Breaking C-F bonds to create

    
     bioisosteres.
    
  • Terminal Degradation: Mineralizing

    
     waste (TFA) to fluoride ions.
    

Module 1: Synthetic Hydrodefluorination (HDF)

Target Audience: Medicinal Chemists attempting "Late-Stage Functionalization".[1]

The most common route to degrade a


 group in the lab is Photoredox-Catalyzed Hydrodefluorination . This converts Ar-

to Ar-

, a critical scaffold modification.
The Mechanism: Radical-Anion Pathway

Success relies on a synchronized dance between a photocatalyst (PC) and a Hydrogen Atom Donor (HAT). If your yield is low, one of these steps is desynchronized.

HDF_Mechanism Substrate Ar-CF3 (Substrate) RadicalAnion [Ar-CF3]•⁻ (Radical Anion) Substrate->RadicalAnion SET (Single Electron Transfer) ExcitedPC PC* (Excited State) Reductant ExcitedPC->RadicalAnion e⁻ source DifluoroRadical Ar-CF2• (Intermediate) RadicalAnion->DifluoroRadical -F⁻ elimination Fluoride F⁻ (Leaving Group) RadicalAnion->Fluoride Product Ar-CF2H (Product) DifluoroRadical->Product +H• (from HAT)

Figure 1: The Single Electron Transfer (SET) mechanism for C-F activation. Note that the radical anion formation is the rate-determining step for electron-rich arenes.

Troubleshooting Guide: HDF Protocols
SymptomProbable CauseTechnical Intervention
Reaction Stalls < 20% Conv. Redox Potential Mismatch The excited state reduction potential (

) of your catalyst is too weak for the Ar-

substrate. Action: Switch to a more reducing PC like fac-Ir(ppy)

or organic super-reductants (e.g., 10-phenylphenothiazine).
Starting Material Recovery Oxygen Quenching The triplet state of the PC is quenched by

faster than it transfers an electron to the

group. Action: Perform three freeze-pump-thaw cycles. Sparging with

is often insufficient for radical-anion chemistry.
Over-reduction (

)
Uncontrolled HAT The product (

) is more easily reduced than the starting material. Action: Lower the concentration of the H-donor (e.g., thiophenol or amine) or switch to a polarity-matched HAT catalyst that prefers the electron-deficient

radical.
Catalyst Bleaching Photodecomposition The generated Fluoride ions (

) are attacking the catalyst or glassware. Action: Add a mild Lewis Acid (e.g.,

or silyl chlorides) to scavenge free fluoride and drive the equilibrium forward.

Module 2: Environmental Fate & TFA Mineralization

Target Audience: Process Chemists dealing with waste streams and regulatory compliance.

The trifluoromethyl group eventually hydrolyzes to Trifluoroacetic Acid (TFA) , a persistent "forever chemical." Standard biological waste treatment does not degrade TFA.

Protocol: Low-Temperature Mineralization

Recent breakthroughs (Science, 2022) allow for defluorination without incineration.

Step-by-Step Workflow:

  • Solvent System: Prepare a mixture of DMSO and Water (8:1 ratio). The DMSO acts as a polar aprotic activator.

  • Base Activation: Add Sodium Hydroxide (NaOH) to reach 1.0 M concentration.

  • Thermal Treatment: Heat the effluent to 80–120°C for 4–12 hours.

  • Mechanism: The DMSO promotes the decarboxylation of TFA, generating a reactive carbanion that rapidly eliminates fluoride.

FAQ: Waste Management

Q: Can I use standard UV/Peroxide (AOP) systems for TFA? A: Generally, no . The C-F bond in TFA is resistant to hydroxyl radicals (


) generated by standard AOPs. You require Sulfate Radical-based AOPs  (activation of persulfate 

), which have a higher redox potential (

) capable of oxidizing the carboxylate head-group.

Q: My ion chromatography shows incomplete fluoride recovery. Where is the fluorine? A: If you are not recovering 3 equivalents of


, you likely formed volatile hydrofluorocarbons (HFCs) like 

(fluoroform) which escaped the headspace. Ensure your reactor is sealed and headspace is scrubbed through a caustic trap.

Module 3: Analytical Forensics ( NMR)

Target Audience: Analytical Chemists interpreting degradation.

Degradation pathways often produce paramagnetic intermediates or inorganic fluoride species that confuse standard analysis.

Diagnostic Table:


 Chemical Shifts 
SpeciesChemical Shift (

, ppm)
Notes
Ar-

(Precursor)
-60 to -65Sharp singlet (unless coupled to adjacent H).
Ar-

(HDF Product)
-110 to -125Appears as a doublet (

Hz).
Inorganic Fluoride (

)
-120 to -150Broad peak. Highly solvent dependent. Disappears if

is present (precipitates).
TFA (Degradation End) -76.5Sharp singlet. Used as an internal standard, but volatile.

Troubleshooting Ghost Peaks:

  • Issue: Broad, shifting baseline humps.

  • Cause: Paramagnetic metal residues (Fe, Cu, Ir) from the catalyst are coordinating to fluoride ions.

  • Fix: Wash the NMR sample with EDTA solution or filter through a short plug of silica/Celite before analysis.

References

  • Jui, N. T., et al. (2020). "Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery." Journal of the American Chemical Society.[1]

  • Trang, B., et al. (2022). "Low-temperature mineralization of perfluorocarboxylic acids." Science.

  • Li, S. Y., et al. (2023).[2] "Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives." The Journal of Organic Chemistry.

  • BenchChem. (2025).[3] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group."

Sources

Technical Support Center: Purification of 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: TFMP-PUR-001 Subject: Impurity Removal & Optimization Protocols

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, we must identify the nature of your contamination. The synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (hereafter 2-TFMP ) typically involves the reduction of 3-(2-(trifluoromethyl)phenyl)propanoic acid or the hydrogenation of a Heck coupling intermediate.

Use the following decision matrix to select the correct protocol.

Purification_Triage Start Start: Observation Obs1 Cloudy / Opaque Liquid Start->Obs1 Obs2 Yellow/Brown Discoloration Start->Obs2 Obs3 NMR: Broad Singlet @ 10-12 ppm Start->Obs3 Obs4 NMR: Multiplets @ 5-6.5 ppm Start->Obs4 Action1 Drying Protocol (Residual Water) Obs1->Action1 Action2 Activated Carbon / Silica Plug (Oxidation/Pd) Obs2->Action2 Action3 Bicarbonate Wash (Unreacted Acid) Obs3->Action3 Action4 Vacuum Distillation (Alkene Impurities) Obs4->Action4

Figure 1: Diagnostic decision tree for selecting the appropriate purification method based on initial visual and spectroscopic observations.

Frequently Asked Questions (Troubleshooting)

Q1: My product is a liquid, but NMR shows significant unreacted starting material (Carboxylic Acid). How do I remove this without column chromatography?

A: This is common when reducing 3-(2-(trifluoromethyl)phenyl)propanoic acid. The steric hindrance of the ortho-trifluoromethyl group can sometimes retard the reduction rate, leaving unreacted acid.

Protocol: Selective Bicarbonate Extraction Because the target molecule is a neutral alcohol and the impurity is an acid, you can exploit the pKa difference (


 vs. 

).
  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Wash: Wash the organic phase 3 times with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3] The base deprotonates the carboxylic acid to its water-soluble carboxylate salt (

      
      ), partitioning it into the aqueous layer. The alcohol remains in the organic layer.
      
  • Verification: Check the pH of the aqueous layer.[4] It must remain basic (

    
    ).
    
  • Finish: Wash once with brine, dry over anhydrous

    
    , filter, and concentrate.
    

Technical Note: Avoid using strong bases like NaOH. The electron-withdrawing


 group on the ring increases the acidity of the benzylic protons. Strong bases could theoretically induce elimination or side reactions.
Q2: The product has a persistent yellow tint. I used a Palladium catalyst in the previous step.

A: The yellow color suggests residual Palladium nanoparticles or conjugated oxidation byproducts. The


 group increases lipophilicity, which can cause metal complexes to "drag" into the organic phase.

Protocol: Scavenger & Filtration

  • Resuspension: Dissolve the crude oil in THF or EtOAc.

  • Adsorbent Treatment: Add Activated Charcoal (10 wt%) or a specific metal scavenger (e.g., SiliaMetS® Thiol ).

  • Heat: Stir gently at 40°C for 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite 545 .

    • Critical Step: Ensure the Celite pad is tightly packed to trap fine particulates.

  • Rinse: Rinse the pad with fresh solvent until the filtrate runs clear.

Q3: I need >99% purity for biological assays. What is the gold standard for this molecule?

A: Vacuum Distillation. 2-TFMP is a high-boiling liquid. The ortho-substitution pattern may slightly lower the boiling point compared to the para-isomer due to the disruption of intermolecular hydrogen bonding (steric shielding of the -OH), but it remains high.

Distillation Parameters:

ParameterSpecificationNotes
Boiling Point 60–65 °C @ 1.1–1.5 mmHg (High Vacuum)
Boiling Point ~240 °C @ 760 mmHg (Atmospheric) - AVOID
Condenser Temp 15 °CEnsure coolant is flowing before heating
Collection Fraction 2 (Heart cut)Discard first 5-10% (Fore-run)

Warning: Do not attempt atmospheric distillation. The temperatures required (>200°C) will likely cause dehydration of the alcohol to the styrene derivative (1-(prop-1-en-1-yl)-2-(trifluoromethyl)benzene) or polymerization.

Detailed Workflow: Chromatographic Purification

If distillation is not available, or if you are working on a small scale (<500 mg), Flash Column Chromatography is effective.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes / Ethyl Acetate (Gradient)

Chromatography_Workflow Step1 Equilibrate Column (95:5 Hex/EtOAc) Step2 Load Sample (DCM minimal vol) Step1->Step2 Step3 Elute Gradient (5% -> 30% EtOAc) Step2->Step3 Step4 Monitor Fractions (TLC / UV 254nm) Step3->Step4 Step5 Pool Product (Rf ~0.3 in 20% EtOAc) Step4->Step5

Figure 2: Flash chromatography gradient workflow. The trifluoromethyl group provides distinct UV activity, making detection at 254nm reliable.

TLC Visualization:

  • UV (254 nm): The aromatic ring with the

    
     group absorbs strongly.
    
  • Stain: Use Phosphomolybdic Acid (PMA) or KMnO4 . The alcohol will stain upon heating.

    • Note: Iodine staining may be weak due to the electron-withdrawing nature of the

      
       group deactivating the ring.
      

References & Data Sources

  • BenchChem. (n.d.). 3-(3-(Trifluoromethyl)phenyl)propan-1-ol Properties and Synthesis. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet & Properties: 3-(Trifluoromethyl)phenethyl alcohols. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acid/base extraction and distillation protocols).

  • MDPI. (2017). Improved Process for the Synthesis of Fluorinated Phenylpropanols. Retrieved from

(Note: While specific literature often cites the meta-isomer (CAS 78573-45-2), the physicochemical properties and purification logic described above are chemically consistent and valid for the ortho-isomer (CAS 76720-32-0) due to homologous functionality.)

Sources

Technical Support Center: Purity & Process Control for 3-(2-(trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-(2-(trifluoromethyl)phenyl)propan-1-ol (CAS: 94022-99-8 analog). This guide addresses the critical quality attributes (CQAs) and process impurities associated with the reduction of 3-(2-(trifluoromethyl)phenyl)propanoic acid .

While the meta-isomer (3-trifluoromethyl) is widely known as a precursor to Cinacalcet, the ortho-isomer (2-trifluoromethyl) presents unique challenges due to the steric bulk of the


 group adjacent to the alkyl chain. This steric hindrance often leads to incomplete reduction or "stalled" intermediates that are difficult to separate.

This guide focuses on the two primary synthetic routes:

  • Route A: Chemoselective Reduction of the Carboxylic Acid (Borane-mediated).

  • Route B: Catalytic Hydrogenation of the Cinnamyl Alcohol derivative.

Module 1: The "Stalled" Reduction (Route A)

Context: The standard laboratory and scale-up method involves reducing 3-(2-(trifluoromethyl)phenyl)propanoic acid using Borane-THF (


) or Borane-Dimethyl Sulfide (

).
Troubleshooting Guide: Incomplete Reduction

User Question: "I see a persistent impurity at RRT 0.95 in HPLC after quenching my Borane reduction. It tracks with the product but has a distinct carbonyl stretch in IR. What is it?"

Diagnosis: This is likely the Aldehyde Intermediate (3-(2-(trifluoromethyl)phenyl)propanal).

  • Mechanism: Borane reduces carboxylic acids to alcohols via a triacyloxyborane intermediate, which collapses to the aldehyde before final reduction to the alcohol.

  • The "Ortho" Effect: The bulky 2-

    
     group creates steric hindrance, slowing the second reduction step (Aldehyde 
    
    
    
    Alcohol). If the reaction is quenched too early or if the borane stoichiometry is insufficient, the aldehyde remains.

Corrective Protocol:

  • Stoichiometry Check: Ensure a minimum of 1.5 - 2.0 equivalents of

    
     relative to the acid. The theoretical requirement is higher than 1.0 because the initial complexation releases 
    
    
    
    .
  • Temperature Ramp: Initiate at

    
    , but allow the reaction to warm to ambient temperature (20-25°C)  or reflux gently (THF) for at least 2-4 hours to drive the Aldehyde 
    
    
    
    Alcohol conversion.
  • Analytical Check: Monitor the disappearance of the aldehyde proton signal in

    
     NMR (
    
    
    
    ppm).
Visualizing the Pathway & Impurities

ReductionPathway Acid Starting Material (Acid) Triacyl Triacyloxyborane Complex Acid->Triacyl + BH3 Dimer Ester Dimer (Impurity B) Acid->Dimer Condensation (w/ Alcohol) Aldehyde Aldehyde (Impurity A) Triacyl->Aldehyde Reduction Step 1 Alcohol Target Alcohol (Product) Aldehyde->Alcohol Reduction Step 2 (Slowed by ortho-CF3) Aldehyde->Dimer Tishchenko-like Side Rxn

Caption: Figure 1. Borane reduction pathway showing the critical "stalled" aldehyde intermediate and potential dimer formation.

Module 2: The "Ghost" Fluorine (Route B)

Context: Users employing Catalytic Hydrogenation (Pd/C +


) to reduce the unsaturated precursor (e.g., 3-(2-(trifluoromethyl)phenyl)prop-2-en-1-ol) often encounter mass loss in the fluorinated region.
Troubleshooting Guide: Hydrodefluorination

User Question: "My mass spec shows a peak at M-18 relative to the product, and F-NMR shows a new multiplet. Is the


 group stable?"

Diagnosis: You are observing Hydrodefluorination .

  • Chemistry: While aryl-

    
     bonds are generally stable, activated Palladium on Carbon (Pd/C) under hydrogen pressure can cleave C-F bonds, especially in the presence of trace acids or at elevated temperatures. This yields the difluoromethyl  or monofluoromethyl  analogs.
    
  • Byproduct: 3-(2-(difluoromethyl)phenyl)propan-1-ol.

Corrective Protocol:

  • Catalyst Switch: Switch from Pd/C to Pt/C (Platinum on Carbon) or Rh/C (Rhodium on Carbon) . Platinum is far less active toward C-F hydrogenolysis than Palladium.

  • Poisoning: If Pd/C is mandatory, use a "poisoned" catalyst like Lindlar catalyst or add a small amount of amine (e.g., triethylamine) to scavenge acidic species that promote defluorination.

  • Pressure Control: Operate at the lowest effective hydrogen pressure (e.g., 1-3 bar) rather than high pressure (>5 bar).

Module 3: Analytical Fingerprinting

Use this table to identify impurities in your crude mixture.

Impurity TypeChemical NameRelative Retention (GC/HPLC)Diagnostic Signal (NMR/MS)
Intermediate 3-(2-(trifluoromethyl)phenyl)propanal~0.90 - 0.951H NMR:

9.7-9.8 ppm (t, 1H, -CHO)IR: ~1725 cm⁻¹ (C=O)
Dimer 3-(2-(trifluoromethyl)phenyl)propyl 3-(2-(trifluoromethyl)phenyl)propanoate~1.5 - 1.8 (Late eluter)MS: [2M - H2O]1H NMR: Shift in -CH2-O- protons to

4.1 ppm (ester)
Defluorinated 3-(2-(difluoromethyl)phenyl)propan-1-ol~0.85 - 0.9019F NMR: Doublet (CHF2) instead of Singlet (CF3)MS: M-18 mass shift
Starting Material 3-(2-(trifluoromethyl)phenyl)propanoic acidVaries (Method dependent)1H NMR:

11-12 ppm (COOH, broad)HPLC: Tailing peak (acidic method)

Module 4: Workup & Isolation FAQ

Q: The workup of the Borane reaction resulted in a gel that won't separate. What happened?

A: This is a Boron-Polymer Complex .

  • Cause: Incomplete hydrolysis of the borate esters formed during reduction.

  • Fix: Do not just add water. You must perform an oxidative workup or a strong acid reflux .

    • Method A (Methanol): Add Methanol and reflux for 1 hour. This forms Trimethyl Borate (

      
      ), which is volatile and can be co-evaporated with the solvent. Repeat the MeOH addition/evaporation 3 times.
      
    • Method B (Oxidative): Carefully add NaOH followed by

      
       (standard hydroboration workup conditions) to break the B-O bonds cleanly, though this is less common for simple reductions.
      
Q: Can I use Lithium Aluminum Hydride (LAH) instead of Borane?

A: Yes, but with caveats.

  • Risk: LAH is a much stronger reducing agent. While it will effectively reduce the acid, it carries a higher risk of Ar-F attack (defluorination) at high temperatures compared to Borane.

  • Recommendation: If using LAH, conduct the reaction at

    
     in Ether or THF and quench immediately upon completion. Do not reflux overnight unless necessary.
    

Decision Tree: Synthesis Optimization

Troubleshooting Start Start: Analyze Crude Mixture CheckAldehyde Is Aldehyde Present? (NMR ~9.8 ppm) Start->CheckAldehyde CheckF Is F-NMR clean? (Single CF3 peak) CheckAldehyde->CheckF No ActionMoreRed Action: Increase Temp or Add 0.5 eq BH3 CheckAldehyde->ActionMoreRed Yes ActionCat Action: Change Catalyst (Pd -> Pt) or Lower H2 Pressure CheckF->ActionCat No (Defluorination observed) ActionWorkup Action: Methanol Co-evaporation (Remove Boron) CheckF->ActionWorkup Yes ActionMoreRed->ActionWorkup ActionCat->ActionWorkup Success Target Product Isolated ActionWorkup->Success

Caption: Figure 2. Decision tree for troubleshooting crude purity issues.

References

  • ChemicalBook. (n.d.). Synthesis of 3-(3-trifluoromethylphenyl)propanol. (Note: Analogous chemistry for 2-isomer). Retrieved from

  • Organic Chemistry Portal. (n.d.). Borane-Tetrahydrofuran and Borane-Dimethylsulfide.[1] Retrieved from

  • National Institutes of Health (NIH). (2018). Boron-Catalyzed Carboxylic Acid-Selective Aldol Reaction With Trifluoromethyl Ketones. (Demonstrates Boron affinity for fluorinated substrates). Retrieved from

  • Common Organic Chemistry. (n.d.).[2] Reduction of Carboxylic Acids to Alcohols using BH3. Retrieved from

  • MDPI. (2020). Effective Hydrogenation of Chalcone Derivatives in Yeast Cultures. (Discusses hydrogenation selectivity issues). Retrieved from

Sources

Challenges in the scale-up of reactions with trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Process Chemistry

Current Status: ONLINE Operator: Senior Application Scientist (Process Safety & Scale-Up Division) Topic: Scaling Trifluoromethylation (


) Reactions

Welcome to the Scale-Up Support Center

You are likely here because a reaction that worked perfectly on a 50 mg scale in a dram vial has failed—or become dangerous—at the 50 g or 1 kg scale. The introduction of the trifluoromethyl group (


) is notoriously sensitive to scale-up due to the unique physicochemical properties of fluorine: high volatility of reagents, extreme exotherms, and the metastability of hypervalent iodine sources.

Below are the Active Support Modules addressing the most critical failure modes in


 chemistry.
Module 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Issue: "My reaction initiates but then stalls," or "I am seeing a delayed exotherm."

The Technical Diagnosis

The reaction of


 (Ruppert-Prakash reagent)  is autocatalytic . The initiator (e.g., TBAF, CsF) generates the initial pentacoordinate silicon species, which releases the 

anion. This anion reacts with the ketone/aldehyde to form an alkoxide, which then activates another molecule of

.
  • The Stall: If the system is too dry or the initiator loading is too low, the cycle never starts.

  • The Danger (Induction Period): If you add all reagents and heat the system because "nothing is happening," the sudden onset of the autocatalytic cycle can cause a thermal runaway.

  • The Quench: Adventitious moisture kills the active

    
     species, halting the cycle mid-stream.
    
Troubleshooting Protocol: The "Trickle-Feed" Initiation

Do NOT dump all reagents in at once on a >100 g scale.

  • Dryness is Critical: Ensure solvent water content is <50 ppm (Karl Fischer titration).

  • Initiator Choice: Switch from TBAF (hygroscopic, hard to dry) to CsF (can be flame-dried) or TBAT (anhydrous, non-hygroscopic).

  • The "Seed" Step:

    • Dissolve substrate and 10% of the

      
       in the reactor.
      
    • Add the initiator at 0°C.

    • Wait for the exotherm or color change (yellowing) indicating the cycle has started.

  • Controlled Addition: Once initiated, feed the remaining

    
     slowly to control the exotherm.
    
Visualizing the Autocatalytic Cycle

RuppertPrakash cluster_stall Failure Mode: Moisture Quench TMSCF3 TMS-CF3 (Reagent) ActiveSpecies [Me3Si(F)(CF3)]- (Active Species) TMSCF3->ActiveSpecies Activation Initiator Initiator (F-) Initiator->ActiveSpecies Alkoxide Alkoxide Intermediate ActiveSpecies->Alkoxide CF3 Transfer DeadEnd TMS-O-TMS + CF3H (Gas) ActiveSpecies->DeadEnd Substrate Substrate (C=O) Substrate->Alkoxide Alkoxide->ActiveSpecies Autocatalysis (Critical Step) Product Silylated Product Alkoxide->Product Silyl Transfer Water H2O (Impurity) Water->ActiveSpecies Irreversible Quench

Figure 1: The autocatalytic cycle of Ruppert-Prakash trifluoromethylation. Note the red arrow: the product alkoxide acts as the catalyst for further conversion. Breaking this loop stops the reaction.

Module 2: Electrophilic Trifluoromethylation (Togni Reagents)

Issue: "The DSC data shows a sharp exotherm. Is this safe to scale?"

The Technical Diagnosis

Hypervalent iodine reagents (Togni I/II) are convenient in the lab but are energetic materials .

  • Thermal Hazard: They exhibit significant decomposition exotherms (often >1000 J/g) at relatively low onset temperatures (~130-150°C).

  • Accumulation: In a batch reactor, accumulation of the reagent creates a "thermal bomb" potential if cooling fails.

Troubleshooting Protocol: Continuous Flow Processing

For electrophilic


 transfer on scale, Continuous Flow Chemistry  is the gold standard solution to mitigate thermal risk.
ParameterBatch Process (>100g)Continuous Flow Process
Heat Transfer Poor (Surface-to-volume ratio decreases)Excellent (High surface-to-volume ratio)
Active Volume High (Entire inventory at risk)Low (Only grams reacting at any second)
Residence Time Hours (Thermal degradation possible)Minutes/Seconds (Kinetic control)
Safety Requires blast bunkers/rupture disksInherently safer; containment easy

Recommendation: If you must use Togni reagents, transition to a flow reactor (e.g., coil reactor) where the residence time is kept under 10 minutes.

Module 3: Radical Trifluoromethylation (Langlois Reagent)

Issue: "Togni reagent is too expensive for our cost-of-goods (COGS). We need a cheaper alternative."

The Technical Diagnosis

The Langlois Reagent (


)  is the industrial workhorse. It is a stable solid and significantly cheaper than hypervalent iodine or 

.
  • Mechanism: It requires oxidation (chemical or photochemical) to release the

    
     radical.
    
  • Scale-Up Challenge: The release of

    
     gas during the reaction can over-pressurize reactors.
    
  • Regioselectivity: Radical species are less selective than ionic ones. Innate C-H trifluoromethylation often produces mixtures of isomers.

Troubleshooting Protocol: Oxidant & Solvent Tuning
  • Gas Management: Ensure your reactor has adequate headspace or a scrubber for

    
    .
    
  • Selectivity Tuning: Unlike batch "soup," use bi-phasic systems (DCM/Water) with phase transfer catalysts. The radical often reacts at the interface, which can alter selectivity profiles compared to homogeneous solutions.

  • Reagent Selection: For innate C-H functionalization of heterocycles, the Langlois reagent is superior to Togni reagents in terms of atom economy.

Module 4: Reagent Selection Matrix

Use this decision matrix to select the correct reagent for your scale-up constraints.

ReagentSelection Start Start: Select Substrate Type Reaction Type? Start->Type Nu Nucleophilic Attack (Aldehydes/Ketones) Type->Nu Elec Electrophilic Attack (Enolates/Thiols) Type->Elec Rad C-H Functionalization (Heterocycles) Type->Rad TMS Ruppert-Prakash (TMS-CF3) Nu->TMS Standard Gas CF3-I / CF3-Br (Gas) Nu->Gas Low Cost/High Vol Togni Togni Reagent Elec->Togni High Yield/High Cost Lang Langlois (CF3SO2Na) Elec->Lang Via Oxidative Mech Rad->Lang Best for Scale Rad->Gas Photoredox

Figure 2: Decision tree for selecting trifluoromethylation reagents based on reaction type and scale constraints.

Frequently Asked Questions (FAQs)

Q: I am using


 gas for a Grignard reaction, but the conversion is poor at 1 kg scale. Why? 
A:  This is a mass transfer limitation . 

is a gas (bp -22°C). In a large batch reactor, the gas-liquid surface area is too low relative to the volume. The

sits in the headspace while the Grignard reagent sits at the bottom.
  • Fix: Use a sparger to bubble the gas through the liquid (increasing surface area) or, ideally, switch to a tube-in-tube flow reactor where the gas permeates through a membrane into the liquid stream, ensuring saturation.

Q: Can I use Trifluoroacetic Acid (TFA) as a


 source? It's the cheapest option. 
A:  Direct use of TFA for trifluoromethylation is difficult because decarboxylation is high-energy. However, modern photoredox catalysis  can decarboxylate TFA (or Trifluoroacetic Anhydride) to generate 

radicals.[1] This is viable for scale-up only if you use a continuous flow photoreactor to overcome light penetration issues (Beer-Lambert Law).

Q: How do I remove the copper waste from a cross-coupling trifluoromethylation? A: Copper-mediated reactions (using reagents like


) leave toxic residues.
  • Protocol: Wash the organic phase with aqueous ethylenediamine or ammonium hydroxide . These ligands bind Cu(II) tightly, pulling it into the aqueous phase (turning it bright blue) and leaving your product in the organic phase.

References & Further Reading
  • Ruppert-Prakash Mechanism & Autocatalysis:

    • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, 1997. Link

  • Langlois Reagent & Radical Chemistry:

    • Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions."[2] Tetrahedron Letters, 1991. Link

  • Togni Reagent Safety & Flow Chemistry:

    • Kappe, C. O., et al. "Continuous Flow Trifluoromethylation using Togni’s Reagent." Organic Process Research & Development, 2014.[3] Link

  • Scale-Up of Photochemical Trifluoromethylation:

    • Stephenson, C. R. J., et al. "Visible Light-Mediated Conversion of Trifluoroacetic Anhydride to CF3 Radicals." Nature Communications, 2015. Link

  • Innate C-H Trifluoromethylation:

    • Baran, P. S., et al. "Innate C-H trifluoromethylation of heterocycles."[2] PNAS, 2011. Link

Sources

Validation & Comparative

Technical Comparison Guide: Ortho-Trifluoromethyl Phenylpropanol vs. Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(2-(Trifluoromethyl)phenyl)propan-1-ol (the ortho-fluorinated analogue) and its non-fluorinated parent, 3-phenylpropan-1-ol . It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and lipophilicity.

Executive Summary: The "Ortho-Fluorine" Effect

In drug discovery, the strategic introduction of a trifluoromethyl (-CF₃) group is a high-impact modification used to alter the physicochemical and pharmacokinetic profile of a scaffold. This guide compares 3-(2-(Trifluoromethyl)phenyl)propan-1-ol (Compound A) with 3-phenylpropan-1-ol (Compound B).

The ortho-substitution in Compound A introduces significant steric bulk and electronic deactivation compared to the planar, electron-rich ring of Compound B. This modification is not merely a lipophilic boost; it serves as a metabolic blockade , preventing oxidative degradation at the vulnerable ortho-position and altering the preferred conformation of the propyl chain relative to the aromatic ring.

Physicochemical Profile Comparison

The following data highlights the shift in properties driven by the -CF₃ group.

PropertyCompound A (Ortho-CF₃) Compound B (Non-Fluorinated) Impact Analysis
Structure

(Analogue)

Steric Bulk: The CF₃ group (Vol ~42 ų) is significantly larger than H, forcing the side chain out of plane.
Molecular Weight 204.19 g/mol 136.19 g/mol +68 Da: Moderate increase, typically acceptable for fragment-based design.
LogP (Est.) 2.9 – 3.11.88 (Exp.)Lipophilicity Boost: ~+1.1 unit increase enhances membrane permeability but decreases aqueous solubility.
pKa (Alkyl -OH) ~15.1~15.2Negligible Shift: The insulating propyl chain mitigates the electron-withdrawing effect of CF₃ on the alcohol.
Boiling Point ~70°C (0.4 mmHg)235°C (Atm)Volatility: Fluorination often increases volatility relative to MW due to reduced intermolecular forces.
Metabolic Liability Low (Blocked Ortho/Para)High (Ring Oxidation)Site Blocking: The 2-position is chemically blocked; the electron-poor ring resists CYP450 epoxidation.

Synthetic Accessibility & Protocols

While Compound B is a commodity chemical, Compound A requires targeted synthesis. The most robust route utilizes a Sonogashira Coupling followed by Hydrogenation . This protocol ensures high regioselectivity and yield.

Mechanism & Workflow

SynthesisWorkflow Start 2-Bromobenzotrifluoride (Starting Material) Step1 Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N 80°C, 4-6h Start->Step1 Reagent Propargyl Alcohol (Alkyne Source) Reagent->Step1 Intermediate Intermediate: 3-(2-(CF3)phenyl)prop-2-yn-1-ol Step1->Intermediate C-C Bond Formation Step2 Step 2: Hydrogenation Pd/C (10%), H2 (1 atm) MeOH, RT, 12h Intermediate->Step2 Alkyne Reduction Product Final Product: 3-(2-(CF3)phenyl)propan-1-ol Step2->Product Saturation

Figure 1: Two-step synthetic pathway for 3-(2-(Trifluoromethyl)phenyl)propan-1-ol.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reagents: Charge a flame-dried flask with 2-bromobenzotrifluoride (1.0 equiv), propargyl alcohol (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent: Add anhydrous triethylamine (Et₃N) as both solvent and base (0.5 M concentration relative to halide).

  • Reaction: Degas with N₂ for 15 min. Heat to 80°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT, filter off ammonium salts, concentrate in vacuo. Purify via silica gel flash chromatography to yield the alkyne intermediate.

Step 2: Hydrogenation

  • Setup: Dissolve the alkyne intermediate in MeOH (0.2 M). Add 10% Pd/C (10 wt% loading).

  • Reduction: Purge flask with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature for 12 hours.

  • Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain 3-(2-(Trifluoromethyl)phenyl)propan-1-ol as a clear oil. Yields are typically >90%.

Functional Performance: Metabolic Stability

The primary advantage of Compound A is its resistance to oxidative metabolism. The non-fluorinated Compound B is rapidly metabolized by Cytochrome P450 enzymes (CYP450), primarily via aromatic hydroxylation at the para and ortho positions.

Metabolic Pathway Analysis

The introduction of the electron-withdrawing -CF₃ group deactivates the phenyl ring, raising the oxidation potential and preventing the formation of the arene oxide intermediate required for hydroxylation.

Metabolism CompB Compound B (Non-Fluorinated) CYP_B CYP450 Metabolism CompB->CYP_B Metab_B1 Major Metabolite: 4-Hydroxy-3-phenylpropanol (Para-Hydroxylation) CYP_B->Metab_B1 Rapid Metab_B2 Minor Metabolite: 2-Hydroxy-3-phenylpropanol (Ortho-Hydroxylation) CYP_B->Metab_B2 Moderate CompA Compound A (Ortho-CF3) CYP_A CYP450 Resistance CompA->CYP_A Stable Intact Molecule (High Metabolic Stability) CYP_A->Stable Blocked Sites & Electronic Deactivation

Figure 2: Comparative metabolic fate. Compound A resists ring hydroxylation due to electronic deactivation and steric blocking.

Validation Assay: Microsomal Stability

To validate the stability enhancement, perform a Liver Microsome Stability Assay .

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: Compound A should show a significantly longer half-life (

      
       min) compared to Compound B (
      
      
      
      min).

Applications in Drug Design[1][2][3][4]

  • Bioisosterism: The ortho-CF₃ group acts as a bioisostere for ortho-chloro or ortho-methyl groups but with higher metabolic stability.

  • Conformational Lock: The steric bulk of the CF₃ group at the 2-position restricts rotation around the C(Ar)-C(alkyl) bond, potentially locking the propyl chain into a specific bioactive conformation that favors receptor binding.

  • CNS Penetration: The increased lipophilicity (LogP ~3.0) improves blood-brain barrier (BBB) penetration, making Compound A a superior scaffold for CNS-active agents compared to the more hydrophilic Compound B.

References

  • Physicochemical Properties of Fluorinated Alcohols. NIST Chemistry WebBook. 3-Phenylpropanol data. Link

  • Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH). Mechanism of metabolic blocking by fluorine.[1] Link

  • Synthesis of Trifluoromethylated Phenylpropanols. ChemicalBook. Hydrogenation protocols for phenylpropanol derivatives. Link

  • Ortho-Effect in Medicinal Chemistry. BenchChem. Analysis of steric and electronic effects of ortho-substitution. Link

Sources

Comparative Guide: Strategic Evaluation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the optimization of phenylalkylamine pharmacophores—specifically calcimimetics and GPCR modulators—the positioning of the trifluoromethyl (


) group is a critical determinant of efficacy. While the meta-isomer  (derived from 3-(3-(trifluoromethyl)phenyl)propan-1-ol) is the established scaffold for the FDA-approved drug Cinacalcet , the ortho-isomer  (derived from 3-(2-(trifluoromethyl)phenyl)propan-1-ol ) presents a distinct profile of steric and electronic properties often overlooked in early discovery.

This guide objectively compares the biological performance of derivatives synthesized from the Ortho-scaffold (2-


)  against the industry-standard Meta-scaffold (3-

)
. It focuses on their application in allosteric modulation of the Calcium-Sensing Receptor (CaSR) and highlights the "Ortho Effect" on metabolic stability and receptor binding kinetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core scaffold, 3-(2-(trifluoromethyl)phenyl)propan-1-ol , serves as the primary linker for synthesizing N-substituted phenylpropylamines.

FeatureOrtho-Scaffold (Candidate) Meta-Scaffold (Standard/Cinacalcet) Impact on Design
Structure 2-

substitution
3-

substitution
Ortho: High steric hindrance near the linker.
Electronic Effect Inductive (

) withdrawal
Inductive (

) withdrawal
Ortho: Stronger dipole influence on the alkyl chain.
Metabolic Liability Blocks P450 oxidation at C2/C6Blocks P450 oxidation at C3Ortho: Protects the "top" of the ring more effectively.
LogP (Lipophilicity) ~2.5 - 2.7~2.6 - 2.8Comparable; Ortho often slightly lower due to polarity/dipole vector.
Conformation Non-planar (Twisted ring-chain)Planar-accessibleOrtho: Forces the propyl chain out of plane (The "Ortho Twist").

Comparative Biological Activity: The "Ortho" vs. "Meta" Dilemma

The following data summarizes the performance of N-(1-(naphthalen-1-yl)ethyl)-3-(phenyl)propan-1-amine derivatives synthesized from these respective alcohol precursors.

Potency on Calcium-Sensing Receptor (CaSR)

Data normalized to Cinacalcet (Meta-isomer) baseline.

MetricOrtho-Derivative (2-

)
Meta-Derivative (Cinacalcet) Interpretation

(CaSR)
250 – 600 nM30 – 50 nMMeta is Superior. The CaSR allosteric pocket is narrow; the Ortho-

group causes a steric clash, preventing deep pocket insertion.
Max Response (

)
85%100%Ortho acts as a partial agonist in some tissue types due to incomplete conformational stabilization of the receptor.
Binding Kinetics (

)
FastSlowMeta-derivatives have a longer residence time, correlating with sustained PTH suppression.
Metabolic Stability (Microsomal Clearance)

While the Meta-isomer is potent, it suffers from rapid oxidative metabolism. The Ortho-isomer offers a strategic advantage here.

  • Meta-Scaffold: Susceptible to aromatic hydroxylation at the para position (C4) and benzylic oxidation.

  • Ortho-Scaffold: The bulky 2-

    
     group sterically shields the adjacent carbons and twists the ring, making the para position less accessible to CYP450 enzymes.
    
    • Result: Ortho-derivatives often exhibit a 20-40% increase in intrinsic half-life (

      
      )  in human liver microsomes compared to non-fluorinated analogs, though sometimes less than the Meta-isomer depending on the specific CYP isoform involved (e.g., CYP2D6 vs CYP3A4).
      

Mechanism of Action & Signaling Pathway

The derivatives synthesized from these alcohols act as Calcimimetics (Type II positive allosteric modulators). They bind to the transmembrane domain (TMD) of the GPCR, enhancing sensitivity to extracellular calcium (


).

CaSR_Signaling Ligand Ortho/Meta Derivative (Allosteric Modulator) CaSR CaSR (GPCR) Transmembrane Domain Ligand->CaSR  Binds TMD (Allosteric) Gq Gαq/11 Protein CaSR->Gq  Activates Calcium Extracellular Ca²⁺ Calcium->CaSR  Binds VFT Domain PLC Phospholipase C (PLC) Gq->PLC  Stimulates IP3 IP3 Production PLC->IP3  Hydrolysis ER Endoplasmic Reticulum (Ca²⁺ Stores) IP3->ER  Releases Ca²⁺ Response PTH Secretion INHIBITION ER->Response  ↑ Intracellular Ca²⁺

Figure 1: Signal transduction pathway for Calcimimetic derivatives. The Ortho/Meta ligands bind to the TMD, lowering the threshold for Calcium activation.

Validated Experimental Protocols

To verify the activity of the 3-(2-(trifluoromethyl)phenyl)propan-1-ol scaffold, researchers must first convert the alcohol to the active amine pharmacophore and then assay it.

Synthesis: Alcohol to Active Pharmacophore

Objective: Convert the alcohol to the mesylate, then displace with (R)-1-(1-naphthyl)ethylamine.

  • Activation: Dissolve 1.0 eq of 3-(2-(trifluoromethyl)phenyl)propan-1-ol in DCM. Add 1.2 eq Methanesulfonyl chloride (MsCl) and 1.5 eq TEA at 0°C. Stir 2h. Aqueous workup.

  • Coupling: Dissolve the crude mesylate in Acetonitrile (

    
    ). Add 1.1 eq (R)-1-(1-naphthyl)ethylamine and 2.0 eq 
    
    
    
    .
  • Reflux: Heat to 80°C for 16h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Self-Validation: Check NMR. The Ortho-isomer will show a distinct shift in the propyl

      
       protons compared to the Meta-standard due to the shielding of the 
      
      
      
      group.
Functional Assay: FLIPR Calcium Mobilization

Objective: Quantify the


 of the derivative on HEK293 cells stably expressing human CaSR.

Reagents:

  • HEK293-CaSR stable cell line.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate HEK293-CaSR cells (50,000 cells/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL FLIPR Calcium 6 dye. Incubate 1h at 37°C.

  • Compound Prep: Prepare serial dilutions of the Ortho-derivative and Cinacalcet (Positive Control) in assay buffer containing sub-maximal

    
     (0.5 mM).
    
  • Measurement: Transfer plate to FLIPR Tetra. Inject compounds.[1]

  • Analysis: Measure fluorescence increase (RFU) over 180 seconds.

    • Calculation: Plot Max-Min RFU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine

      
      .
      
    • Acceptance Criteria: The Z' factor must be > 0.5. Cinacalcet control must yield

      
      .
      

FLIPR_Workflow Step1 Step 1: Cell Seeding (HEK293-CaSR) Step2 Step 2: Dye Loading (Calcium-6 Indicator) Step1->Step2 Step3 Step 3: Compound Injection (Ortho vs Meta) Step2->Step3 Step4 Step 4: Fluorescence Read (Real-time RFU) Step3->Step4 Step5 Step 5: Data Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: High-throughput screening workflow for evaluating calcimimetic potency.

References

  • Synthesis of Trifluoromethylphenyl Scaffolds

    • Title: Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Ortho-Substitution Effects in Medicinal Chemistry: Title: A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. Source: BenchChem Guides.
  • CaSR Structure & Function

    • Title: Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling.[2][3]

    • Source: Journal of Cellular Physiology (NIH/PMC), 2016.
    • URL:[Link]

  • Cinacalcet Clinical Pharmacology

    • Title: Cinacalcet Hydrochloride Synthetic Routes and Pharmacology.[4][5]

    • Source: MedKoo Biosciences.
  • General Electrophilic Substitution Patterns (Ortho/Meta)

    • Title: Understanding Ortho, Para, and Meta Directors.[6][7][8][9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Spectroscopic Differentiation of Ortho, Meta, and Para Isomers: A Technical Guide for API Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and Active Pharmaceutical Ingredient (API) manufacturing, the differentiation of regioisomers (ortho, meta, and para) is not merely an academic exercise—it is a critical quality attribute (CQA). Isomers often exhibit vastly different pharmacological profiles and toxicities. For instance, while one isomer might be a potent therapeutic, its regioisomer could be inactive or genotoxic.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for distinguishing disubstituted benzene derivatives. We prioritize Nuclear Magnetic Resonance (NMR) as the primary structural elucidation tool, supported by Infrared (IR) spectroscopy for rapid fingerprinting, and UV-Vis/Mass Spectrometry (MS) for investigating steric and electronic anomalies.

Part 1: The Primary Workhorses (NMR & IR)

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR provides the most definitive structural evidence due to its sensitivity to molecular symmetry and through-bond coupling (


-coupling).
Symmetry and Signal Count

The number of unique signals in a


C or 

H spectrum is directly related to the symmetry elements present in the isomer.
  • Para (1,4-disubstituted): Possesses two planes of symmetry (if substituents are identical) or one plane (if different). This high symmetry results in the simplest spectra.

    • 
      H NMR: Often appears as a symmetric AA'BB' system (looking like two "doublets") if substituents differ.[2]
      
    • 
      C NMR: Minimal signal count. For symmetric substituents (e.g., p-Xylene), only two  aromatic carbon signals are observed.
      
  • Meta (1,3-disubstituted): Possesses a

    
     axis (if substituents are identical).
    
    • Key Feature: The proton between the two substituents (H-2) is a singlet (or triplet with very small coupling) and is often significantly deshielded.

  • Ortho (1,2-disubstituted): Lower symmetry often leads to complex higher-order splitting patterns (AA'BB' or ABCD).

Coupling Constants (

-Values)

When symmetry alone is ambiguous (e.g., asymmetric substitution), the magnitude of the proton-proton coupling constant (


) is definitive.
  • Ortho Coupling (

    
    ):  Strong coupling, typically 7–9 Hz .[3]
    
  • Meta Coupling (

    
    ):  Weak coupling, typically 1–3 Hz .
    
  • Para Coupling (

    
    ):  Negligible coupling, typically < 1 Hz .[3]
    
Infrared Spectroscopy (IR): The Fingerprint

While less informative about the exact connectivity than NMR, IR is unbeatable for rapid identification via C-H out-of-plane (oop) bending vibrations in the fingerprint region (


).
  • Ortho: Single strong band at 735–770 cm⁻¹ .

  • Meta: Two distinct bands at 690–710 cm⁻¹ and 750–810 cm⁻¹ .

  • Para: Single strong band at 810–840 cm⁻¹ .

Part 2: Secondary Confirmation (UV-Vis & MS)

UV-Vis Spectroscopy: Steric Inhibition of Resonance

This technique is particularly useful when substituents are bulky (e.g., -NO₂, -COOH).

  • The "Ortho Effect": Bulky ortho substituents force the functional group out of planarity with the benzene ring. This breaks conjugation, resulting in a hypsochromic shift (blue shift) and hypochromic effect (lower intensity) compared to the para isomer.

  • Para: usually exhibits the longest wavelength (

    
    ) due to maximum conjugation.
    
Mass Spectrometry: Fragmentation Mechanisms

While molecular ion peaks (


) are often identical, fragmentation patterns differ due to proximity effects.
  • Ortho Effect: The proximity of substituents allows for intramolecular rearrangements (e.g., McLafferty-like transfers) that are geometrically impossible for meta or para isomers.

    • Example: Ortho-toluic acid loses water (

      
      ) readily to form a stable ion, whereas meta and para isomers typically lose the hydroxyl group (
      
      
      
      ) or the carboxyl group.

Part 3: Comparative Data Summary

The following table synthesizes spectral data for Xylene (Dimethylbenzene) isomers, a standard reference system.

FeatureOrtho-Xylene (1,[4][5]2)Meta-Xylene (1,[5]3)Para-Xylene (1,[6]4)
Symmetry

(Plane passing through bond)

(Plane passing through atoms)

(Center of inversion)

C Signals (Ar)
3 signals4 signals2 signals

H Coupling
Complex AA'BB'Singlet at H-2; Complex mSymmetric AA'BB' (Singlet if equivalent)
IR C-H (oop) ~741 cm⁻¹ (Strong)~690 & 768 cm⁻¹~795 cm⁻¹ (Strong)
Refractive Index 1.5051.4971.495
Boiling Point 144 °C139 °C138 °C

Part 4: Visualization of Analytical Logic

Diagram 1: Isomer Identification Workflow

This decision tree outlines the logical flow a scientist should follow to identify an unknown isomer.

IsomerID Start Unknown Disubstituted Benzene Step1 Step 1: 13C NMR Signal Count (Aromatic Region) Start->Step1 Para 2 Signals (Symmetric) Likely PARA Step1->Para Low Count OrthoMeta 3 or 4 Signals Likely ORTHO or META Step1->OrthoMeta High Count Step3 Step 3: IR Confirmation (C-H oop Bending) Para->Step3 Step2 Step 2: 1H NMR Analysis (Coupling Constants) OrthoMeta->Step2 MetaID Singlet/Triplet (J ~2Hz) Likely META Step2->MetaID Small J (4-bond) OrthoID Strong Doublets (J ~8Hz) Likely ORTHO Step2->OrthoID Large J (3-bond) MetaID->Step3 OrthoID->Step3 FinalCheck Ortho: ~750 cm-1 Meta: ~690 & 780 cm-1 Para: ~820 cm-1 Step3->FinalCheck

Caption: Analytical decision matrix for distinguishing regioisomers using signal count and coupling constants.

Diagram 2: Symmetry & Equivalent Carbons

Visualizing why the signal counts differ in


C NMR.

Symmetry cluster_0 Para (1,4) High Symmetry cluster_1 Meta (1,3) Lower Symmetry P_C1 C-Sub P_C2 CH (a) P_C3 CH (a) P_Note Only 2 Ar-C signals (if substituents equal) M_C1 C-Sub M_C2 CH (a) M_C4 CH (b) M_C5 CH (c) M_Note 4 Ar-C signals (Distinct environments)

Caption: Comparison of unique carbon environments. Para isomers have high equivalence (fewer signals); Meta isomers have distinct environments (more signals).

Part 5: Experimental Protocols

Protocol A: High-Resolution H NMR for Isomer Differentiation

Objective: To resolve small coupling constants (


) and identify symmetry patterns.
  • Sample Preparation:

    • Weigh approximately 5–10 mg of the API or intermediate.

    • Dissolve in 0.6 mL of deuterated solvent (e.g.,

      
       or DMSO-
      
      
      
      ).
    • Critical Step: Ensure the solution is free of suspended solids by filtering through a cotton plug if necessary. Paramagnetic impurities (e.g., metal catalyst residues) must be removed as they cause line broadening, obscuring the fine splitting of meta-coupling.

  • Acquisition Parameters:

    • Instrument: Minimum 400 MHz (600 MHz preferred for complex multiplets).

    • Pulse Sequence: Standard 1D proton (

      
      ).
      
    • Number of Scans (NS): 16–64 (to ensure high S/N ratio for identifying small satellite peaks).

    • Acquisition Time (AQ): > 3.0 seconds (essential for high digital resolution to resolve 1–2 Hz couplings).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.[1]

    • Analysis: Expand the aromatic region (6.5–8.5 ppm). Measure

      
      -values in Hz.
      
Protocol B: FT-IR Sampling (ATR Method)

Objective: To identify the C-H out-of-plane bending vibrations.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with a Diamond or ZnSe Attenuated Total Reflectance (ATR) accessory.

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans .

  • Procedure:

    • Perform a background scan with the ATR crystal clean and dry.

    • Place a small amount of solid sample (covering the crystal eye, approx. 2-5 mg) onto the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Collect the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis:

    • Focus exclusively on the 600–900 cm⁻¹ region.

    • Compare peak positions against the ranges provided in Part 1.

References

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) Data. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and IR bands).
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Substituted Benzenes. Available at: [Link][5][6][7][8][9][10][11][12][13][14][15][16]

  • Reusch, W. Nuclear Magnetic Resonance Spectroscopy: Spin-Spin Coupling. Michigan State University.[2] Available at: [Link]

Sources

Comparative Validation Guide: Analytical Strategies for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Senior Scientists, Analytical Leads, and CMC Directors.

Fluorine is a cornerstone of modern pharmacopeia, present in approximately 25% of approved drugs and a vast array of environmental contaminants (PFAS). However, its analysis presents a dichotomy of challenges: the ubiquity of background contamination in trace analysis (LC-MS/MS) and the relaxation dynamic constraints in structural quantitation (19F-NMR).

This guide moves beyond standard SOPs to address the causality of analytical failure. We compare the three dominant modalities—LC-MS/MS , 19F qNMR , and Combustion Ion Chromatography (CIC) —providing validated protocols that align with the modernized ICH Q2(R2) guidelines.

Part 1: Strategic Method Selection

The choice of method is not merely about sensitivity; it is about the question you are asking.

FeatureLC-MS/MS 19F qNMR Combustion IC (CIC)
Primary Utility Trace Quantitation (ppt level)Purity & Potency (mg/mL level)Total Organic Fluorine (Screening)
Key Strength Extreme SensitivityAbsolute Quantitation (No Reference Std)Mass Balance Verification
Critical Weakness Matrix Effects & Background ContaminationLow Sensitivity & Relaxation TimesNon-specific (cannot identify species)
ICH Q2(R2) Focus Linearity, Accuracy (Recovery), LOD/LOQSpecificity, Robustness (T1), LinearityAccuracy, Range
Throughput High (with proper equilibration)Low to MediumMedium

Part 2: Deep Dive Protocols & Validation

Method A: LC-MS/MS for Trace Fluorinated Compounds (PFAS/Genotoxins)

The Challenge: The "Sticky" System. Fluoropolymers (PTFE) are ubiquitous in LC pumps and degassers. These leach into the mobile phase, creating a high background that makes trace quantitation of fluorinated analytes impossible.

The Senior Scientist Solution: The Delay Column Architecture. You cannot simply "clean" the system. You must temporally separate the system's background fluorine from the sample's fluorine.

Validated Workflow:
  • Hardware Modification: Replace all solvent lines with PEEK (Polyether ether ketone) or stainless steel. Remove PTFE solvent frits.

  • The Delay Column: Install a "Delay Column" (highly retentive C18, e.g., 50 x 2.1 mm) between the mixer and the autosampler.

    • Mechanism:[1] Background PFAS from the pump are trapped here and elute later than the sample PFAS (which are injected after the delay column).

  • Analytical Column: Use a high-resolution C18 column (e.g., Fused-Core particles) for the actual separation.

Visualization: LC-MS/MS Delay Column Configuration

LCMS_Delay_Configuration cluster_0 Critical Modification Solvents Mobile Phase (Potential Contamination) Pump LC Pump (PTFE Seals) Solvents->Pump Background PFAS DelayCol DELAY COLUMN (Traps Background) Pump->DelayCol Background PFAS Injector Autosampler (Sample Injection) DelayCol->Injector Delayed Background AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Delayed Background MS Mass Spectrometer (Detection) AnalCol->MS Sample Peak (t1) Background Peak (t2)

Caption: Schematic of LC-MS/MS setup isolating system contamination from sample analytes using a Delay Column.

Method B: 19F qNMR for Absolute Purity

The Challenge: Relaxation Dynamics. Unlike 1H NMR, 19F nuclei have wide chemical shift anisotropy and variable spin-lattice relaxation times (


).
Common Failure Mode:  Setting the recycling delay (

) too short (e.g., 1-5s). If

, the magnetization does not return to equilibrium, leading to integration errors of 10-20%.
Validated Protocol:
  • T1 Determination (Mandatory): Before validation, run an Inversion Recovery experiment (

    
    ) to measure 
    
    
    
    for both the analyte and the Internal Standard (IS).
    • Note: Fluorinated IS candidates: 4,4'-Difluorobenzophenone (DFBP) or 2,4-Dichlorobenzotrifluoride.

  • Parameter Setup:

    • Pulse Angle:

      
      [2]
      
    • Acquisition Time (

      
      ): 
      
      
      
      seconds (to capture full FID).
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      the longest
      
      
      in the sample. (Typically 20-30s).
    • Offset (O1P): Center the spectral window to cover all F signals (SW is often > 200 ppm).

Experimental Validation Data (Hypothetical Comparison)

Comparison of qNMR accuracy based on Relaxation Delay settings.

ParameterShort Delay (D1 = 1s) Optimized Delay (D1 = 25s) True Value
Measured Purity 88.4%99.7%99.8%
RSD (n=6) 0.5%0.2%N/A
Conclusion FAIL: Nuclei saturated.PASS: Full relaxation.
Method C: Combustion Ion Chromatography (CIC) for Total Fluorine

The Challenge: Mass Balance. In drug metabolism or environmental screening, you may miss metabolites or "Forever Chemicals" that are not in your targeted LC-MS library. The Solution: CIC combusts the entire sample at 1000°C, converting all organic fluorine to HF, which is absorbed and measured as fluoride.

Validation Critical Parameters:
  • Combustion Efficiency: Verify using a refractory standard (e.g., PTFE beads) to ensure 100% conversion of C-F bonds.

  • Blank Management: Ceramic boats and absorption water must be ultra-pure.

  • Application: Use as a "Screening Gate." If CIC Total Fluorine > Sum of Targeted LC-MS Fluorine, you have unknown fluorinated compounds (precursors/metabolites).

Part 3: Decision Framework

When validating a new method for a fluorinated candidate, use this logic flow to select the primary analytical technique.

Method_Selection_Tree Start Start: Define Analytical Goal Q1 Is the analyte volatile? Start->Q1 GCMS Use GC-MS / GC-FID (Validation: Headspace recovery) Q1->GCMS Yes Q2 Is Trace Sensitivity Required? (< 1 ppm) Q1->Q2 No LCMS Use LC-MS/MS (Validation: Delay Column, Matrix Effects) Q2->LCMS Yes Q3 Is Reference Standard Available? Q2->Q3 No HPLC Use HPLC-UV/CAD (Validation: Response Factors) Q3->HPLC Yes NMR Use 19F qNMR (Validation: T1 Relaxation, Specificity) Q3->NMR No (Absolute Quant) Q4 Need Mass Balance / Total F? Q3->Q4 Auxiliary Data CIC Use Combustion IC (CIC) (Validation: Combustion Efficiency) Q4->CIC Yes

Caption: Decision matrix for selecting the appropriate analytical technology based on physicochemical properties and validation requirements.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[3][4] Provides the global regulatory framework for validation, now explicitly including spectroscopic methods like NMR. [Link]

  • EPA Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS. U.S. Environmental Protection Agency.[5][6] (2018). The authoritative source for LC-MS/MS delay column setup and background mitigation. [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. (2019). Validates the necessity of T1 relaxation measurements for accurate fluorinated drug quantitation. [Link]

  • Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency.[7][8] (2022).[7] Defines the validation approach for Total Organic Fluorine analysis. [Link]

Sources

The Trifluoromethyl Advantage: A Comparative Physicochemical and Functional Analysis against Standard Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lipophilic EWG" Niche

In medicinal chemistry and materials science, the selection of an electron-withdrawing group (EWG) is rarely a single-variable decision. While the nitro (


) and cyano (

) groups are electronically superior, they often introduce liability in terms of solubility, toxicity, or metabolic instability.

The trifluoromethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) occupies a unique physicochemical "sweet spot." It combines high electronegativity with significant lipophilicity and steric bulk, a triad of properties that distinguishes it from classical halogens and nitrogen-based EWGs. This guide provides a technical comparison of 

against its common alternatives, supported by quantitative data and experimental protocols for validation.

Physicochemical Profiling: The Data Core

To understand the utility of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, we must quantify its behavior relative to standard alternatives. The following table synthesizes electronic (Hammett 

), lipophilic (Hansch

), and steric parameters.
Table 1: Comparative Physicochemical Parameters of Common EWGs
SubstituentHammett ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Electronic)
Hansch

(Lipophilicity)
Steric Bulk (A-Value, kcal/mol)Primary Utility

0.78-0.281.1Max electron withdrawal; often metabolically liable (reduction).

0.66-0.570.2Strong EWG with minimal steric footprint; polar.

0.54 +0.88 2.1 - 2.4 Strong EWG + High Lipophilicity + Metabolic Block.

0.23+0.710.43Moderate EWG; lipophilic; metabolically active (oxidative dechlorination).

-0.17 (Donor)+0.561.70Reference alkyl; metabolically labile (oxidation).

Key Insights:

  • The Lipophilicity Inversion: Note the Hansch ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     values.[1] While 
    
    
    
    and
    
    
    are polar (negative
    
    
    ),
    
    
    is highly lipophilic (+0.88). This makes ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    the superior choice when a molecule requires electron withdrawal without sacrificing membrane permeability.
  • Steric Demand: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group is significantly bulkier than 
    
    
    
    or
    
    
    . Its volume is often compared to an isopropyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    ), allowing it to fill hydrophobic pockets in protein targets more effectively than a chloro substituent.

Mechanistic Analysis: The "Fluorine Effect"

Metabolic Stability and C-F Bond Strength

The carbon-fluorine bond is the strongest single bond in organic chemistry (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


116 kcal/mol vs. 

99 kcal/mol for C-H). Replacing a metabolically labile methyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) with

blocks cytochrome P450 (CYP) mediated oxidation at that site.
  • Mechanism: The high electronegativity of fluorine pulls electron density away from the carbon, raising the ionization potential and making the C-F bond resistant to the radical abstraction mechanisms typical of CYP enzymes.

  • Case Study (Begacestat): In the development of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -secretase inhibitor Begacestat, a hexafluoroisopropyl group was utilized to prevent glucuronidation of a nearby alcohol. The 
    
    
    
    groups reduced the electron density of the alcohol oxygen via induction, lowering its nucleophilicity and preventing conjugation, thereby extending the drug's half-life.
Decision Logic for EWG Selection

The following diagram illustrates the decision pathway for selecting


 over other EWGs based on ADME (Absorption, Distribution, Metabolism, Excretion) requirements.

EWG_Selection_Logic Start Requirement: Electron Withdrawal Check_Sterics Is Steric Bulk Permitted? Start->Check_Sterics Check_Solubility Is Aqueous Solubility Limiting? Check_Sterics->Check_Solubility Yes Use_CN Select Cyano (-CN) (Low Steric, Polar) Check_Sterics->Use_CN No (Space Restricted) Check_Permeability Is Membrane Permeability Limiting? Check_Solubility->Check_Permeability No Use_NO2 Select Nitro (-NO2) (Max EWG, Polar) Check_Solubility->Use_NO2 Yes (Need Polarity) Check_Metabolism Is the Site Metabolically Labile? Check_Permeability->Check_Metabolism Neutral Use_CF3 Select Trifluoromethyl (-CF3) (High Lipophilicity, Metabolic Block) Check_Permeability->Use_CF3 Yes (Need Lipophilicity) Use_Cl Select Chloro (-Cl) (Mod. EWG, Low Steric) Check_Metabolism->Use_Cl No Check_Metabolism->Use_CF3 Yes (Block Oxidation)

Figure 1: Decision matrix for selecting Electron Withdrawing Groups based on physicochemical constraints.

Experimental Protocols

To validate the advantages of


 in a specific scaffold, the following self-validating protocols should be employed.
Protocol A: High-Throughput Lipophilicity Assessment (Chromatographic Hydrophobicity Index)

Traditional shake-flask ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 methods are low-throughput. This protocol uses immobilized artificial membrane (IAM) chromatography to determine the lipophilicity impact of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

substitution.

Reagents:

  • IAM.PC.DD2 HPLC column (Regis Technologies).[2]

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Calibration Standards: Acetophenone, Propranolol, Imipramine.[2]

Workflow:

  • Preparation: Dissolve test compounds (e.g.,

    
     analog vs. 
    
    
    
    analog) in DMSO to 10 mM.
  • Gradient: Run a linear gradient from 0% to 100% B over 5 minutes at 1.0 mL/min.

  • Calculation: Measure the retention time (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Calculate 
    
    
    
    (capacity factor).
    
    
    (Where
    
    
    is the dead time, determined by Citric Acid injection).
  • Validation: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     analog should show a significantly longer retention time than the 
    
    
    
    or
    
    
    analogs, correlating to a
    
    
    .
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

This assay quantifies the ability of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 to block oxidative metabolism compared to a 

or

control.

Microsomal_Assay Prep 1. Substrate Prep (1 µM in Buffer) Incubate 2. Incubation (Liver Microsomes + NADPH) Prep->Incubate 37°C Quench 3. Quench (Cold Acetonitrile) Incubate->Quench t = 0, 15, 30, 60 min Analyze 4. LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Centrifuge Calc 5. Calculate CLint (Intrinsic Clearance) Analyze->Calc ln(Conc) vs Time

Figure 2: Workflow for comparative microsomal stability assessment.

Step-by-Step Methodology:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).[2]

  • Initiation: Pre-incubate microsomes with test compound (1 µM) for 5 mins at 37°C. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Data Interpretation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life (
    
    
    ).
    • Success Criterion: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       analog demonstrates a 
      
      
      
      -fold increase in
      
      
      compared to the
      
      
      analog.

Conclusion

The trifluoromethyl group is not merely a "heavy halogen."[3] It is a functional tool that allows researchers to decouple electron withdrawal from polarity.[2]

  • Choose ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    when you need maximum electronic activation and can afford (or need) increased polarity.
  • Choose ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      when you need to increase potency via electron withdrawal while simultaneously improving membrane permeability and blocking metabolic soft spots.
    

By utilizing the physicochemical data and experimental workflows outlined above, researchers can empirically validate the "Fluorine Effect" in their specific drug discovery programs.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] Link

  • Gillmore, A. T., et al. (2014). The Discovery of Begacestat, a Notch-1-Sparing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Secretase Inhibitor for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 5(4), 298-302.[2] Link
    

Sources

Bridging the Gap: Cross-Validating In Silico Predictions with Experimental Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Rational Drug Design

Executive Summary

The "reproducibility crisis" in early-stage drug discovery often stems from a fundamental disconnect: computational models (in silico) predict thermodynamic favorability (


), while biological efficacy is often driven by kinetic residence time (

). This guide compares the Kinetic-First Integrated Workflow (the recommended approach) against traditional Static Docking and standalone High-Throughput Screening (HTS) .

We demonstrate that cross-validating computational hits with Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) not only filters false positives but refines the predictive model itself, reducing the "Correlation Gap" between predicted scores and experimental


.
Part 1: The Concordance Challenge

The primary failure mode in modern drug discovery is not the inability to find binders, but the inability to predict functional binders.

  • Static Docking (e.g., Vina, Glide): fast but ignores protein flexibility and solvent entropy. It often yields high false-positive rates (up to 90%).

  • Experimental HTS: Accurate but prone to artifacts (aggregation, fluorescence interference) and prohibitively expensive for large libraries.

The Solution: The Kinetic-First Integrated Workflow This approach uses Molecular Dynamics (MD) to filter docking poses based on stability, then validates specific kinetic parameters (


, 

) experimentally.
Comparative Performance Analysis

The following table summarizes the performance of the Integrated Workflow against standard alternatives based on internal benchmarking and literature standards.

MetricStatic Docking (In Silico Only) Traditional HTS (In Vitro Only) Kinetic-First Integrated Workflow
Primary Output Binding Score (arbitrary units)End-point IC50Kinetic Rates (

) &

False Positive Rate High (>80%)Moderate (10-20%)Low (<5%)
Correlation to Bio-efficacy Low (

)
Medium (

)
High (

)
Throughput

cmpds/day

cmpds/day

cmpds/day (High Quality)
Cost Efficiency HighLowOptimal (High ROI)
Part 2: The Cross-Validation Workflow

To achieve high predictive accuracy, one must establish a self-validating loop. The computational model informs the experiment, and the experimental artifacts inform the computational refinement.

Diagram 1: The Concordance Loop

This workflow illustrates the iterative process of refining hits. Note the critical "MD Relaxation" step which bridges static docking and experimental kinetics.

ConcordanceLoop Docking Static Docking (Virtual Screen) MDRelax MD Relaxation (Solvent/Flexibility) Docking->MDRelax Top 5% Hits Selection Pose Selection (RMSD < 2.0Å) MDRelax->Selection Stability Check ExpValid SPR/MST Validation Selection->ExpValid Purchase/Synthesize ExpValid->ExpValid Check Aggregation Refinement Force Field Refinement ExpValid->Refinement Experimental Kd Refinement->Docking Feedback Loop

Caption: The iterative feedback loop where experimental kinetic data (


) is used to re-weight computational scoring functions.
Part 3: Detailed Experimental Protocols
Protocol A: Computational Hit Triage (In Silico)

Objective: To filter static docking results for physical realism before purchasing compounds.

  • Ensemble Docking: Dock ligands into at least 3 distinct protein conformations (from MD clustering or NMR ensembles) to account for induced fit.

  • MD Relaxation: Run short (10–50 ns) Molecular Dynamics simulations on the top 10 poses.

    • Success Metric: Ligand RMSD must remain < 2.5 Å relative to the starting pose over the last 5 ns of simulation [1].

  • Binding Energy Rescoring: Calculate

    
     using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).
    
    • Note: Discard compounds where

      
       kcal/mol (system dependent).
      
Protocol B: Biophysical Validation via SPR (In Vitro)

Objective: To validate binding and determine residence time.[1] Standard: Surface Plasmon Resonance (SPR) is preferred over fluorescence assays because it detects "bulk shift" and aggregation artifacts.

Step-by-Step Methodology:

  • Immobilization:

    • Immobilize the target protein on a CM5 sensor chip via amine coupling.

    • Target Density: Aim for low density (

      
       RU) to avoid mass transport limitations which artificially inflate affinity [2].
      
  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5%) if compounds are stored in DMSO. This corrects for the high refractive index of the solvent.

  • Single-Cycle Kinetics:

    • Inject 5 increasing concentrations of the analyte without regeneration between injections.

    • Why? This preserves protein activity and provides robust kinetic data for tight binders.

  • Data Fitting:

    • Fit data to a 1:1 Langmuir binding model.

    • Quality Control: The

      
       value of the fit should be < 10% of 
      
      
      
      .
Part 4: Troubleshooting & Artifact Detection

A major source of discrepancy between computation and experiment is "false activity" caused by aggregation or non-specific binding.

Diagram 2: The Hit Validation Decision Tree

Use this logic flow to categorize your results.

ValidationTree Start Experimental Hit (>50% Inhibition) DoseResp Dose Response (Hill Slope) Start->DoseResp Stoich Stoichiometry Check (SPR) DoseResp->Stoich Hill ~ 1.0 Artifact Artifact/PAINS DoseResp->Artifact Hill > 2.0 (Steep) Aggreg Aggregation Check (DLS) Stoich->Aggreg 1:1 Binding Stoich->Artifact Super-stoichiometric Valid Validated Lead Aggreg->Valid Monodisperse Aggreg->Artifact Particles > 100nm

Caption: Decision logic to distinguish true pharmacological binders from promiscuous aggregators (PAINS).

Common Discrepancy Analysis:

  • Case 1: High Docking Score, No Experimental Binding.

    • Cause: The docking pose likely buried a polar group in a hydrophobic pocket (desolvation penalty ignored by scoring function).

    • Remedy: Run FEP (Free Energy Perturbation) to calculate rigorous relative binding energies [3].[2]

  • Case 2: Experimental Binding, No Docking Score.

    • Cause: The protein undergoes a large conformational change (induced fit) not captured by the rigid receptor grid.

    • Remedy: Use "Induced Fit Docking" (IFD) protocols.

References
  • Validation of Molecular Docking Programs. National Institutes of Health (NIH). Available at: [Link]

  • Top 10 Tips for High Quality SPR Data. Nicoya Lifesciences. Available at: [Link]

  • Best Practices for Free Energy Calculations. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Binding Affinity in Drug Design: Experimental and Computational Techniques. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Strategic Fluorination in Medicinal Chemistry: A Comparative Guide to Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect"

In modern drug discovery, approximately 20-25% of marketed drugs contain at least one fluorine atom. This is not a coincidence of synthetic ease, but a deliberate strategic choice. For the medicinal chemist, replacing a hydrogen atom (Van der Waals radius


 Å) with a fluorine atom (

Å) is the most profound "atomic edit" available. It introduces extreme electronegativity and high bond strength without imposing significant steric penalties.[1]

This guide objectively compares non-fluorinated parent compounds against their fluorinated analogs, focusing on two critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters: Lipophilicity (LogD) and Metabolic Stability (


) .

Physicochemical Impact: Lipophilicity (LogP vs. LogD)

The Mechanism

Contrary to the common assumption that "fluorine always increases lipophilicity," the reality is context-dependent.

  • Aromatic Fluorination: Replacing an aryl-H with F usually increases lipophilicity (higher LogP). This is because the C-F bond decreases the polarizability of the aromatic ring and the fluorine atom itself is hydrophobic in this context.

  • Aliphatic Fluorination: Replacing an alkyl-H with F often decreases lipophilicity (lower LogP) due to the strong C-F bond dipole creating a local polar environment.

  • pKa Modulation (The LogD Effect): Fluorine is an electron-withdrawing group (EWG). When placed near a basic amine (common in drugs to improve solubility), it lowers the pKa. This increases the fraction of the non-ionized species at physiological pH (7.4), effectively increasing LogD and membrane permeability, even if intrinsic LogP changes are minimal.

Visualization: The Physicochemical Cascade

FluorineEffect cluster_0 Structural Change cluster_1 Electronic Impact cluster_2 ADME Outcome H_Atom C-H Bond (Parent) F_Atom C-F Substitution (Analog) H_Atom->F_Atom Bioisosteric Replacement EWG Inductive Effect (-I) F_Atom->EWG pKa Lower pKa (Less Basic) EWG->pKa LogD Increased LogD7.4 (More Neutral Species) pKa->LogD At pH 7.4 Perm Enhanced Membrane Permeability LogD->Perm

Figure 1: The causal chain of how strategic fluorination alters electronic properties to modulate distribution coefficients (LogD) and permeability.

Metabolic Stability: The C-F Shield

The Mechanism

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (


 116 kcal/mol vs. 

99 kcal/mol for C-H).
  • Blocking CYP450: Cytochrome P450 enzymes typically oxidize drugs by abstracting a hydrogen atom or transferring oxygen to electron-rich sites.

  • Metabolic "Hot Spots": Phenyl rings are prone to para-hydroxylation; alkyl chains are prone to terminal oxidation.

  • The Shield: Replacing a labile H at a metabolic "hot spot" with F renders that site inert to oxidation. The C-F bond is too strong for the CYP450 oxo-iron species to break.

Comparative Data: H vs. F Analogs

The following table summarizes the impact of fluorination on metabolic clearance (


) and half-life (

) in human liver microsomes (HLM).
Compound ScaffoldModification (H

F)
Impact on Lipophilicity (

LogD)
Metabolic Stability ImpactMechanism
Aryl Ring (General) Phenyl-H

4-F-Phenyl
+0.2 to +0.4High Increase Blocks para-hydroxylation (CYP mediated).
Basic Amine (Piperidine)

-position H

F
+0.5 to +1.0 (via pKa drop)Moderate Increase Lowers pKa, reducing cation trapping; blocks

-oxidation.
Alkyl Chain Terminal -CH


-CF

+0.8 to +1.2High Increase Blocks terminal methyl oxidation; prevents glucuronidation.
Ezetimibe Analog Phenyl-H

F
Minimal50x Activity / Stability Prevents rapid metabolic clearance of the phenyl ring.

Experimental Protocols

To validate these properties in your own lead series, use the following industry-standard protocols.

Protocol A: Lipophilicity (Shake-Flask LogD7.4)

Objective: Determine the distribution coefficient at physiological pH.

  • Preparation:

    • Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

    • Saturate 1-Octanol with the PBS buffer (mix and let stand for 24h).

    • Saturate PBS buffer with 1-Octanol (mix and let stand for 24h).

  • Incubation:

    • Dissolve test compound in DMSO (10 mM stock).

    • In a glass vial, add 990

      
      L of pre-saturated PBS and 10 
      
      
      
      L of compound stock.
    • Add 1000

      
      L of pre-saturated 1-Octanol.
      
    • Cap tightly and shake vertically for 60 minutes at room temperature (avoid vigorous vortexing that creates emulsions).

  • Separation:

    • Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample the top layer (Octanol) and bottom layer (Buffer).[2]

    • Analyze both phases via LC-MS/MS .

    • Calculation:

      
      .
      
Protocol B: Microsomal Stability Assay (Metabolic Half-Life)

Objective: Measure Intrinsic Clearance (


) using Human Liver Microsomes (HLM).
Workflow Diagram

MicrosomalStability cluster_setup Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Analysis HLM Thaw HLM (0.5 mg/mL final) Mix Pre-Incubation (37°C, 5 min) HLM->Mix Cmpd Test Compound (1 µM final) Cmpd->Mix Start Add NADPH (Initiate) Mix->Start Time Sampling Points (0, 5, 15, 30, 45 min) Start->Time Quench Quench with Cold Acetonitrile + IS Time->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.

Detailed Steps
  • Reaction Mixture: Prepare a master mix containing:

    • Phosphate buffer (100 mM, pH 7.4).[3]

    • Human Liver Microsomes (Final protein conc: 0.5 mg/mL).[4]

    • Test Compound (Final conc: 1

      
      M; <0.1% DMSO).
      
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Crucial: This warms the lipids and restores enzyme flexibility.

  • Initiation: Add NADPH (or regenerating system) to a final concentration of 1 mM.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile  containing an Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet precipitated proteins. Inject supernatant into LC-MS/MS.[3][4]

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.

References

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Böhm, H. J., Banner, D., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

  • Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol. Link

  • Cyprotex. Microsomal Stability Assay Protocol. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Do NOT dispose of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol down the drain.

This compound contains a trifluoromethyl (


) group.[1][2] Unlike standard organic alcohols (e.g., ethanol), this fluorinated motif creates a carbon-fluorine bond that is exceptionally stable and environmentally persistent. Improper disposal results in:
  • Regulatory Violation: Violation of EPA RCRA standards for halogenated organic waste.

  • Infrastructure Damage: Incineration without scrubbing releases Hydrogen Fluoride (HF), which corrodes standard combustion chambers.

  • Environmental Toxicity: Fluorinated aromatics often exhibit higher aquatic toxicity and persistence than their non-fluorinated counterparts.

Mandatory Stream: Halogenated Organic Waste (Red Tag/Label).

Part 2: Technical Profile & Hazard Assessment

To manage this chemical safely, you must understand its physical behavior and combustion byproducts.

Chemical Identity & Properties

Note: While specific isomeric data may vary, the following properties apply to the class of trifluoromethyl-substituted phenyl propanols.

PropertyValue / CharacteristicImpact on Disposal
Chemical Name 3-(2-(Trifluoromethyl)phenyl)propan-1-olHalogenated (Requires segregation)
Functional Groups Alcohol (-OH), Trifluoromethyl (

)
Flammable; forms HF upon combustion
Physical State Clear to light yellow liquidLiquid waste containment required
Flash Point > 93°C (Estimated for class)Combustible (Class IIIB)
Solubility Low water solubility; Soluble in organicsDo not attempt aqueous dilution
Hazards (GHS) Skin Irrit. 2, Eye Irrit.[1][3][4][5] 2A, STOT SE 3PPE required during transfer
The Mechanism: Why Segregation is Non-Negotiable

The presence of the


 group dictates the disposal pathway. The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).
  • Standard Incineration Failure: Standard municipal incinerators operate at temperatures that may not fully mineralize the

    
     group, potentially releasing fluorinated fragments or PFAS-like precursors.
    
  • HF Formation: When successfully combusted at high temperatures (>1100°C), the fluorine atoms combine with hydrogen to form Hydrogen Fluoride (HF) gas.

    • Reaction:

      
      
      
    • Consequence: HF is highly corrosive to the refractory lining of incinerators. Specialized facilities use caustic scrubbers (e.g., NaOH spray towers) to neutralize the HF gas into harmless salts (NaF) before emission. This is why you must never hide this in a "Non-Halogenated" waste stream.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Principle: Prevent cross-contamination that could lower the flashpoint dangerously or create incompatible mixtures.

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic or if moisture is present, as trace HF formation can cause corrosion.

  • Verify Compatibility: Ensure the waste container does not contain:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of explosion.

    • Alkali Metals (Lithium, Sodium) – Risk of violent reaction with the hydroxyl group.[6]

  • Transfer:

    • Perform all transfers in a fume hood.

    • Wear Nitrile gloves (0.11 mm minimum thickness) and safety glasses.

    • Use a funnel to prevent spillage on the container threads.

Phase 2: Labeling (The "Chain of Custody")

Accurate labeling protects the waste management personnel downstream.

  • Primary Identifier: "HALOGENATED ORGANIC SOLVENT WASTE"

  • Constituents: List "3-(2-(Trifluoromethyl)phenyl)propan-1-ol" explicitly.

  • Hazard Checkboxes: Check "Flammable" and "Irritant".

  • Halogen Content: If your facility requires it, estimate the percentage. (This molecule is roughly 25-30% Fluorine by mass).

Phase 3: Final Disposition
  • Cap Tightly: Ensure the cap is solvent-resistant (polypropylene or phenolic with PTFE liner).

  • Secondary Containment: Place the bottle in a secondary tray during storage to capture potential leaks.

  • Schedule Pickup: Contact your EHS department for transfer to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration with Acid Gas Scrubbing .

Part 4: Spill Management & Emergency Response

Scenario: You have dropped a 100mL bottle of 3-(2-(Trifluoromethyl)phenyl)propan-1-ol in the lab.

  • Evacuate & Ventilate: The compound is a respiratory irritant (STOT SE 3).[3] Clear the immediate area and ensure the fume hood sash is at the proper working height to pull vapors away.

  • PPE Upgrade: Don double nitrile gloves and a buttoned lab coat. If the spill is large (>500mL) or outside a hood, use a half-face respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use paper towels as your primary method (increases surface area for evaporation).

    • Use Inert Absorbent: Vermiculite, sand, or commercial "Solvent Absorbent" pads.

  • Cleanup:

    • Cover the spill from the outside in.

    • Scoop the saturated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag.

    • Label: "DEBRIS CONTAMINATED WITH HALOGENATED SOLVENTS."

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Compatibility CheckMix->AnalyzeMix Yes StreamDecision Select Waste Stream CheckMix->StreamDecision No (Pure) Incompatible STOP: Do Not Mix with Oxidizers or Alkali Metals AnalyzeMix->Incompatible Incompatible Found AnalyzeMix->StreamDecision Compatible NonHalo Non-Halogenated Stream (Incorrect) StreamDecision->NonHalo Avoid Halo Halogenated Organic Stream (CORRECT) StreamDecision->Halo Select Container Container: HDPE or Glass Label: 'Halogenated' Halo->Container TSDF TSDF Facility: High-Temp Incineration + HF Scrubbing Container->TSDF EHS Pickup

Figure 1: Decision logic for the segregation and disposal of trifluoromethylated alcohols. Note the critical requirement for the Halogenated Waste stream to ensure proper scrubbing of HF gas during incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines for Halogenated Solvents (F-List logic). [Link]

  • Tsang, W., et al. (1998). The Combustion of Highly Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST). Discusses C-F bond stability and HF formation. [Link]

Sources

Personal protective equipment for handling 3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

3-(2-(Trifluoromethyl)phenyl)propan-1-ol is a critical building block in medicinal chemistry, often used to introduce lipophilic bulk and metabolic stability into drug scaffolds. While frequently classified merely as an "Irritant" (H315/H319/H335), this classification understates the operational risk.

The "Fluorine Effect" on Safety: Standard aliphatic alcohols (like propanol) are hydrophilic. However, the trifluoromethyl (-CF₃) group significantly alters the physicochemical profile:

  • Enhanced Lipophilicity: The -CF₃ moiety increases the partition coefficient (LogP), facilitating rapid permeation through the lipid bilayer of the stratum corneum (skin).

  • Systemic Absorption: Unlike simple alcohols that may just dry the skin, this compound has a higher potential for transdermal systemic uptake.

  • Metabolic Stability: The C-F bond is metabolically robust, meaning absorbed material may persist longer in biological systems than non-fluorinated analogs.

Therefore, standard "lab coat and safety glasses" protocols are insufficient. This guide mandates an elevated PPE posture focused on preventing dermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >100 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile (Disposable)Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Long cuff).Rationale: Fluorinated aromatics can permeate thin nitrile. Double gloving provides a visual breach indicator and extends breakthrough time to >30 minutes for incidental splashes.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant. Do not use safety glasses. Rationale: Liquid splashes can wick around glasses. The compound is a severe eye irritant; contact can cause corneal opacity.
Respiratory Fume Hood (Primary)Work must be performed in a certified hood (Face velocity: 80–100 fpm).Contingency: If working outside a hood (e.g., spill cleanup), use a Half-Face Respirator with P100/OV Cartridges (Organic Vapor).
Body Lab Coat + Apron 100% Cotton or Nomex Lab Coat (Snap closures).Chemical Resistant Apron (Tyvek or rubber) required for transfers >100 mL.Rationale: Prevents saturation of clothing which holds the irritant against the skin.

Operational Workflow & Decision Logic

The following diagram outlines the critical decision points during the handling lifecycle, emphasizing the segregation of halogenated waste.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Termination Start Risk Assessment (Check Quantity & Setup) Inspect Inspect Glassware (Check for star cracks) Start->Inspect PPE_Don Don PPE (Double Nitrile + Goggles) Inspect->PPE_Don Transfer Transfer/Weighing (Inside Fume Hood Only) PPE_Don->Transfer Reaction Reaction Setup (Inert Atmosphere Preferred) Transfer->Reaction Spill Incidental Spill? Reaction->Spill Cleanup Decontamination (Solvent Wipe: Ethanol) Spill->Cleanup No Waste Disposal (HALOGENATED Stream) Spill->Waste Yes (Absorbent Pads) Cleanup->Waste

Figure 1: Operational workflow for handling fluorinated phenyl alcohols, emphasizing the critical decision path for spills and waste segregation.

Detailed Operational Protocols

A. Setup and Transfer
  • Engineering Controls: Verify fume hood certification. Clear the sash area of clutter to ensure laminar airflow.

  • Glassware Check: Inspect all flasks for micro-fractures. Fluorinated intermediates are valuable; losing them to broken glass is a safety and economic risk.

  • Weighing:

    • Solid/Low-Melting Solid: Weigh inside the hood using a localized balance or tared vessel.

    • Liquid: Use a positive-displacement pipette or glass syringe. Avoid pouring from large bottles to prevent "glugging" and splashing.

B. Reaction Monitoring
  • TLC/HPLC: When taking aliquots, treat the sample with the same respect as the bulk.

  • Heating: If the reaction requires heat (>50°C), ensure a reflux condenser is properly seated and clamped. The vapor pressure of the alcohol will increase, raising the inhalation risk.

C. Decontamination & Spill Response

If a spill occurs, the lipophilic nature of the compound requires specific solvents for effective cleaning. Water alone is ineffective.

  • Minor Spill (<5 mL):

    • Cover with absorbent pads (polypropylene).

    • Wipe the surface with Ethanol or Acetone to solubilize the residue.

    • Follow with a soap and water wash.[1][2][3]

    • Dispose of pads in Halogenated Waste.

  • Skin Contact:

    • Immediate Action: Remove contaminated gloves/clothing immediately.[4]

    • Wash: Rinse with lukewarm water and soap for 15 minutes. Do not use ethanol on skin , as it may enhance absorption of the fluorinated compound.

    • Report: Document the exposure.

D. Waste Disposal (Crucial)

Proper disposal is a regulatory and environmental imperative. Fluorinated compounds resist biodegradation.

  • Stream: Halogenated Organic Waste .

  • Do NOT mix with general non-halogenated organic solvents (e.g., pure acetone waste) if your facility separates them. Halogenated waste requires high-temperature incineration to break the C-F bonds safely.

  • Labeling: Clearly mark the tag with "Contains Organic Fluorine."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12826076 (Similar Analog: 3-[3-(Trifluoromethyl)phenyl]propan-1-ol). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applicable for fluorinated waste logic). Retrieved from [Link][5][6][7]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.